Sambutoxin
Description
Properties
Molecular Formula |
C28H39NO4 |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
3-[(2S,5R,6R)-6-[(E)-4,6-dimethyloct-2-en-2-yl]-5-methyloxan-2-yl]-4-hydroxy-5-(4-hydroxyphenyl)-1-methylpyridin-2-one |
InChI |
InChI=1S/C28H39NO4/c1-7-17(2)14-18(3)15-20(5)27-19(4)8-13-24(33-27)25-26(31)23(16-29(6)28(25)32)21-9-11-22(30)12-10-21/h9-12,15-19,24,27,30-31H,7-8,13-14H2,1-6H3/b20-15+/t17?,18?,19-,24+,27-/m1/s1 |
InChI Key |
FVYDVAOTXPELMH-CEGBQQDLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Sambutoxin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sambutoxin is a mycotoxin belonging to the 4-hydroxy-2-pyridone alkaloid family of fungal natural products.[1][2][3][4][5] Initially isolated from the potato parasite Fusarium sambucinum, it has demonstrated significant biological activities, including toxicity and potential as an anticancer agent.[5][6] This document provides a detailed overview of this compound, its origin, chemical properties, biosynthesis, mechanism of action, and toxicity. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of mycotoxicology, natural product chemistry, and oncology drug development.
Introduction
This compound is a secondary metabolite produced by various species of the Fusarium genus, notably Fusarium sambucinum and Fusaurus oxysporum, which are often found as plant pathogens.[6][7][8] It has also been isolated from Hericium alpestre.[9] The molecule has garnered scientific interest due to its potent biological effects, which include toxicity to animals and cytotoxic activity against human tumor cells.[5][6][9] Its unique chemical structure, featuring a tetrahydropyran (B127337) motif, and its intriguing biosynthetic pathway make it a subject of ongoing research.[4][5][6]
Chemical Properties
This compound is characterized by the following chemical and physical properties:
| Property | Value | Reference |
| Molecular Formula | C28H39NO4 | [10][11][12] |
| Molecular Weight | 453.6 g/mol | [10][11][12] |
| Monoisotopic Mass | 453.28790873 Da | [11][12] |
| Appearance | White crystals | [10][13] |
| UV Absorption Maxima | 213, 233, and 254 nm | [10][13] |
| Infrared Spectrum | Amide group at 1,650 and 1,560 cm-1; Hydroxy group at 3,185 cm-1 | [10][13] |
Origin and Biosynthesis
This compound is a mycotoxin produced by certain fungal species.
Producing Organisms
This compound was first identified in toxic isolates of Fusarium sambucinum obtained from rotted potato tubers.[6][8][10][13] Subsequent studies have shown that it is also produced by Fusarium oxysporum and to a lesser extent, Fusarium semitectum.[7] One study also reported its isolation from Hericium alpestre.[9]
Biosynthetic Pathway
The biosynthesis of this compound is a complex process involving a conserved biosynthetic gene cluster (BGC) named 'smb'.[4][6] The pathway involves a series of enzymatic reactions catalyzed by a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS), reductases, and monooxygenases.[4][6]
A key and rather unique feature of this compound's biosynthesis is the late-stage oxidation of a phenylalanine-derived phenyl group to a p-hydroxyphenyl group.[1][4][5][6] Unlike similar compounds where tyrosine is directly incorporated, the this compound pathway starts with phenylalanine.[4][5][6] The p-hydroxyphenyl moiety is installed later by a P450-catalyzed oxidation.[4][5][6] The final step in the pathway is the N-methylation of N-demethylthis compound to yield this compound.[4][6]
Biological Activity and Mechanism of Action
This compound exhibits potent anticancer properties through the induction of oxidative stress and apoptosis.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines.[9] Furthermore, in vivo studies using a BALB/c nude mouse xenograft model have shown its potential antitumor activity without significant systemic toxicity.[9]
Mechanism of Action
The anticancer mechanism of this compound involves several key cellular events:
-
Induction of Reactive Oxygen Species (ROS): Treatment with this compound leads to an increase in intracellular ROS levels.[9]
-
DNA Damage: The elevated ROS causes DNA damage.[9]
-
Cell Cycle Arrest: This subsequently activates ATM and Chk2, leading to G2/M phase cell cycle arrest. This is accompanied by a decrease in the expression of cdc25C, cdc2, and cyclin B1.[9]
-
Induction of Apoptosis: this compound induces apoptosis through the mitochondrial pathway. This is characterized by an increased Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspase-9 and caspase-3, ultimately leading to PARP degradation.[9]
-
JNK Pathway Activation: The increase in ROS also leads to the sustained phosphorylation of c-Jun N-terminal kinase (JNK). Inhibition of JNK has been shown to reverse this compound-induced apoptosis.[9]
Toxicity
This compound has demonstrated toxicity in animal models.
| Test Organism | Route of Administration | Toxicity Endpoint | Value | Reference |
| Rats | Oral (in diet) | Pathological changes | Hemorrhages in stomach and intestines, weight loss, feed refusal, death at 0.05% and 0.1% of diet | [8][10][13] |
| Chicken Embryos | Injection | LD50 | 29.6 µg per egg | [8][10][13] |
Experimental Protocols
Rat-Feeding Test for Toxicity
This protocol is based on the methodology described in the initial toxicity studies of this compound.[10]
-
Animal Model: 21-day-old female Sprague-Dawley rats.
-
Diet Preparation: Incorporate this compound into a complete rat diet at concentrations of 0.05% and 0.1%. Prepare a control diet without this compound.
-
Experimental Groups: Divide rats into treatment groups (n=3 per group) for each this compound concentration and a control group.
-
Feeding: Provide the respective diets to the rats for a period of one week.
-
Observation: Monitor the rats daily for signs of toxicity, including changes in body weight, feed consumption, and general health.
-
Necropsy: After the one-week feeding period, sacrifice all surviving rats.
-
Pathological Examination: Conduct a thorough examination of tissues for any pathological changes, with a particular focus on the stomach and intestines for signs of hemorrhage.
Chicken Embryo Toxicity Test
This protocol is based on the methodology used to determine the LD50 of this compound in chicken embryos.[10]
-
Materials: Fertile chicken eggs, ethanol (B145695) (as a solvent), this compound.
-
Dose Preparation: Prepare a series of this compound solutions in ethanol at different concentrations.
-
Injection: Inject a defined volume (e.g., 20 µl) of each this compound solution into the air sac of the eggs. A control group should be injected with ethanol alone. Use a sufficient number of eggs per treatment group (n=40).
-
Incubation: Incubate the eggs under standard conditions.
-
Mortality Monitoring: Candle the eggs at regular intervals (e.g., days 4, 8, and 15 post-injection) to record embryo mortality.
-
LD50 Calculation: Calculate the 50% lethal dose (LD50) using probit analysis based on the observed mortality rates at different this compound concentrations.
Conclusion
This compound is a mycotoxin with significant biological activities. Its well-characterized chemical structure and biosynthetic pathway provide a solid foundation for further research. The elucidation of its anticancer mechanism of action, involving the induction of ROS-mediated apoptosis, highlights its potential as a lead compound for the development of novel cancer therapeutics. However, its inherent toxicity necessitates careful consideration and further investigation into its toxicological profile and structure-activity relationships to optimize its therapeutic potential while minimizing adverse effects. This guide provides a comprehensive overview to aid researchers in their exploration of this fascinating natural product.
References
- 1. escholarship.org [escholarship.org]
- 2. Biosynthesis of the Fusarium Mycotoxin (-)-Sambutoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the Fusarium Mycotoxin (−)-Sambutoxin [authors.library.caltech.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biosynthesis of the Fusarium Mycotoxin (−)-Sambutoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. This compound, a new mycotoxin produced by toxic Fusarium isolates obtained from rotted potato tubers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Characterization of 4-Hydroxy-2-pyridone Derivative this compound as a Potent and Promising Anticancer Drug Candidate: Activity and Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. This compound - Mycotoxin Database [mycocentral.eu]
- 12. This compound | C28H39NO4 | CID 54710553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound, a new mycotoxin produced by toxic Fusarium isolates obtained from rotted potato tubers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isolation and Purification of Sambutoxin from Fusarium Cultures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for isolating and purifying Sambutoxin, a mycotoxin produced by various Fusarium species, notably Fusarium sambucinum and Fusarium oxysporum. This document outlines detailed experimental protocols, from fungal culture to purification, and includes data presentation formats and visualizations to aid in research and development.
Introduction to this compound
This compound is a mycotoxin with the molecular formula C₂₈H₃₉NO₄ and a molecular weight of 453 g/mol .[1] It has demonstrated toxicity in various biological systems. The isolation and purification of this compound are critical for its further study, including toxicological assessments, mechanism of action studies, and potential applications in drug development.
Fungal Culture and this compound Production
The production of this compound is typically achieved through the cultivation of producing fungal strains on a solid substrate.
Producing Organisms
-
Fusarium sambucinum
-
Fusarium oxysporum
Culture Medium and Conditions
A common and effective medium for this compound production is autoclaved wheat grains.
Protocol for Fungal Culture:
-
Substrate Preparation: Place whole wheat grains in a suitable culture vessel (e.g., Fernbach flask) and add distilled water to achieve a moisture content of approximately 40-50%.
-
Sterilization: Autoclave the moistened wheat grains at 121°C for 60 minutes to ensure sterility.
-
Inoculation: Inoculate the sterilized wheat grains with a spore suspension or mycelial plugs of a this compound-producing Fusarium strain.
-
Incubation: Incubate the cultures at 25°C for 4 weeks in the dark to allow for fungal growth and toxin production.
Extraction of this compound from Fungal Cultures
Following incubation, the this compound is extracted from the fungal culture material using organic solvents.
Protocol for Extraction:
-
Drying and Grinding: Dry the fungal culture material at 60°C and then grind it to a fine powder.
-
Solvent Extraction:
-
Perform an initial extraction with chloroform (B151607). For every 100g of ground culture, use 300 mL of chloroform and shake for 24 hours.
-
Filter the mixture to separate the extract from the solid residue.
-
Perform a second extraction on the residue with methanol (B129727) using the same solvent-to-solid ratio and duration.
-
Combine the chloroform and methanol extracts.
-
-
Concentration: Evaporate the combined solvent extracts to dryness under reduced pressure using a rotary evaporator.
Purification of this compound
A multi-step purification process involving column chromatography is necessary to isolate this compound from the crude extract.
Initial Purification by Florisil Column Chromatography
Protocol:
-
Column Packing: Prepare a glass column packed with Florisil (60-100 mesh) in chloroform.
-
Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.
-
Elution:
-
Wash the column with n-hexane to remove nonpolar impurities.
-
Elute the this compound-containing fraction with a mixture of chloroform and methanol (e.g., 95:5 v/v).
-
-
Fraction Collection and Analysis: Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC). Combine the fractions containing pure this compound.
Secondary Purification by Silica (B1680970) Gel Column Chromatography
Protocol:
-
Column Packing: Prepare a glass column packed with silica gel (70-230 mesh) in a suitable solvent system (e.g., chloroform-methanol gradient).
-
Sample Loading: Load the partially purified fraction from the Florisil column onto the silica gel column.
-
Elution: Elute the column with a stepwise or linear gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions containing this compound.
Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)
For obtaining highly pure this compound, a final purification step using preparative HPLC is recommended. A specific protocol for this compound is not well-documented; therefore, a general method for nonpolar mycotoxins is suggested below and should be optimized.
Suggested Preparative HPLC Protocol (to be optimized):
| Parameter | Recommended Starting Condition |
| Column | C18 reversed-phase (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with 50% B, increase to 100% B over 30 min |
| Flow Rate | 4.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | Dependent on sample concentration and column capacity |
Data Presentation: Purification Table
Table 1: Example Purification Table for this compound
| Purification Step | Total Volume (mL) | Total Extract (mg) | This compound (mg) | Yield (%) | Purification Fold |
| Crude Extract | 500 | 10,000 | 100 | 100 | 1 |
| Florisil Column | 100 | 1,000 | 80 | 80 | 8 |
| Silica Gel Column | 50 | 200 | 60 | 60 | 30 |
| Preparative HPLC | 10 | 40 | 35 | 35 | 87.5 |
Note: The data in this table are illustrative and should be replaced with experimental results.
Experimental Workflows and Signaling Pathways
Experimental Workflow for this compound Isolation and Purification
The overall workflow for the isolation and purification of this compound can be visualized as a series of sequential steps.
Caption: Experimental workflow for this compound isolation and purification.
General Regulation of Mycotoxin Biosynthesis in Fusarium
The biosynthesis of mycotoxins in Fusarium species is a complex process regulated by various environmental cues and signaling pathways. While specific pathways for this compound are not yet elucidated, a general model of regulation can be presented. Key factors include nutrient availability (carbon and nitrogen), pH, temperature, and light. These signals are transduced through pathways that ultimately regulate the expression of biosynthetic gene clusters.
Caption: General model of mycotoxin biosynthesis regulation in Fusarium.
Thin Layer Chromatography (TLC) for Monitoring Purification
TLC is a rapid and effective method for monitoring the presence and purity of this compound throughout the purification process.
Suggested TLC Protocol:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of chloroform and methanol (e.g., 9:1 v/v). The polarity can be adjusted to achieve optimal separation.
-
Visualization:
-
UV light (254 nm).
-
Staining with p-anisaldehyde reagent followed by heating. This compound produces a characteristic color change.
-
-
Rf Value: The retention factor (Rf) for this compound in a given solvent system should be determined experimentally. A well-separated spot will typically have an Rf value between 0.3 and 0.7.
This technical guide provides a framework for the isolation and purification of this compound. Researchers should note that the provided protocols, particularly for HPLC, may require optimization based on the specific instrumentation and experimental conditions available. Careful monitoring at each step will ensure a successful purification of this important mycotoxin.
References
Natural Sources of Sambutoxin: A Technical Guide for Researchers
Abstract: Sambutoxin, a mycotoxin belonging to the 4-hydroxy-2-pyridone alkaloid family, has garnered significant interest within the scientific community due to its demonstrated toxicity in various biological systems, including human tumor cell lines and animal models[1][2][3]. This technical guide provides an in-depth overview of the natural sources of this compound, presenting quantitative data on its production by various fungal species and its occurrence in agricultural commodities. Detailed experimental protocols for the isolation and characterization of this compound are provided, alongside a visual representation of its biosynthetic pathway to aid researchers, scientists, and drug development professionals in their understanding of this potent mycotoxin.
Fungal Producers of this compound
This compound is a secondary metabolite primarily produced by specific species within the Fusarium genus, a group of filamentous fungi widely distributed in soil and associated with various plant diseases[4]. The initial isolation of this compound was from Fusarium sambucinum cultured from a rotten potato tuber[2][3]. Subsequent studies have confirmed that this compound production is predominantly associated with Fusarium sambucinum and Fusarium oxysporum[2][5][6]. Notably, one isolate of Fusarium semitectum has also been reported to produce this compound[5][6].
A survey of 50 Fusarium isolates from 13 different species revealed that a high percentage of F. sambucinum (80.0%) and F. oxysporum (84.6%) isolates are capable of producing this compound[6]. In contrast, other tested Fusarium species, including F. graminearum, F. reticulatum, F. equiseti, F. acuminatum, F. culmorum, F. chlamydosporum, F. sporotrichioides, F. poae, F. moniliforme, and F. solani, did not produce the toxin under the experimental conditions[2].
Quantitative Production of this compound by Fusarium Isolates
The production levels of this compound can vary significantly among different fungal isolates. The following table summarizes the quantitative data on this compound production by various Fusarium species.
| Fusarium Species | Number of Isolates Tested | Percentage of Producing Isolates (%) | Range of this compound Production (µg/g) | Reference |
| F. sambucinum | 5 | 80.0 | 1.1 - 101.0 | [2][6] |
| F. oxysporum | 12 | 83.3 | Not specified in detail, but positive | [2] |
| F. semitectum | 5 | 20.0 | Not specified in detail, but positive | [2] |
Natural Occurrence of this compound in Agricultural Products
The presence of this compound-producing fungi in agricultural environments leads to the contamination of crops. To date, the most significant natural occurrence of this compound has been reported in rotten potato tubers (Solanum tuberosum)[2][6]. A study analyzing 21 samples of rotten potatoes found that 42.9% were contaminated with this compound[2][6].
This compound Contamination in Rotten Potato Tubers
The following table presents the quantitative data on this compound levels detected in naturally contaminated rotten potato samples.
| Number of Samples Tested | Percentage of Positive Samples (%) | Range of this compound Contamination (ng/g) | Mean of Positive Samples (ng/g) | Reference |
| 21 | 42.9 | 15.8 - 78.1 | 49.2 | [2][6] |
Experimental Protocols
Isolation and Purification of this compound from Fungal Cultures
This protocol is based on the methodology described for the isolation of this compound from Fusarium sambucinum cultures grown on wheat grains[2][7].
Workflow for this compound Isolation and Purification
Caption: Workflow for this compound isolation and purification.
Methodology:
-
Fungal Culture: Fusarium isolates are cultured on autoclaved wheat grains for a specified period to allow for mycotoxin production[7].
-
Extraction: The culture material is extracted with methanol using a laboratory blender[2].
-
Filtration and Concentration: The extract is filtered, and the filtrate is concentrated to dryness under reduced pressure[2].
-
Column Chromatography: The residue is dissolved in methanol and subjected to Florisil column chromatography. The column is first washed with n-hexane, and then the fraction containing this compound is eluted with a mixture of ethyl acetate (B1210297) and n-hexane (2:1, vol/vol)[2].
-
Final Concentration and Analysis: The eluate is concentrated to dryness, and the residue is redissolved in methanol for analysis by High-Performance Liquid Chromatography (HPLC)[2].
Detection and Quantification of this compound by HPLC
Methodology:
High-Performance Liquid Chromatography (HPLC) with a photodiode array detector is a standard method for the detection and quantification of this compound[2].
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed.
-
Detection: The UV spectrum of this compound shows characteristic absorption maxima at 213, 233, and 254 nm, which are used for its identification and quantification[2][7]. The detection limit reported is 10 ng/g[2].
-
Confirmation: The identity of this compound can be further confirmed by mass spectrometry, with diagnostic ions at m/z 396, 354, 272, and 243, and a molecular ion at m/z 453[2].
Biosynthesis of this compound
The biosynthetic pathway of this compound has been elucidated and involves a conserved gene cluster found in several Fusarium species[1]. A key and rather unique feature of this pathway is the late-stage oxidation of a phenylalanine-derived phenyl group to form the p-hydroxyphenyl group, rather than the direct incorporation of tyrosine[1][8][9].
Biosynthetic Pathway of (-)-Sambutoxin
Caption: Proposed biosynthetic pathway of (-)-Sambutoxin.
The pathway is initiated by the condensation of phenylalanine with a polyketide chain by a PKS-NRPS enzyme (SmbA) and a trans-enoyl reductase (SmbB) to form a tetramic acid intermediate. This is followed by a series of enzymatic modifications, including ring expansion by a P450 monooxygenase (SmbC), reduction by a short-chain dehydrogenase/reductase (SDR), a late-stage C-H oxidation by another P450 enzyme (SmbF), and a final N-methylation by an N-methyltransferase (SmbG) to yield this compound[1].
Conclusion
This compound is a significant mycotoxin produced primarily by Fusarium sambucinum and F. oxysporum, with documented natural occurrence in rotten potato tubers. The provided quantitative data and experimental protocols offer a valuable resource for researchers investigating the prevalence, toxicity, and biosynthesis of this compound. The elucidation of its biosynthetic pathway opens avenues for further research into the genetic regulation of its production and the development of strategies to mitigate its contamination in agricultural products.
References
- 1. Biosynthesis of the Fusarium Mycotoxin (−)-Sambutoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound, a new mycotoxin produced by toxic Fusarium isolates obtained from rotted potato tubers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-Producing Isolates of Fusarium Species and Occurrence of this compound in Rotten Potato Tubers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Biosynthesis of the Fusarium Mycotoxin (−)-Sambutoxin [authors.library.caltech.edu]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Measuring Reactive Oxygen Species (ROS) Production Induced by Sambutoxin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sambutoxin (B610674), a mycotoxin produced by certain species of Fusarium fungi, has demonstrated potent cytotoxic effects in various cancer cell lines.[1] Emerging research indicates that a key mechanism underlying its bioactivity is the induction of intracellular reactive oxygen species (ROS). An imbalance in ROS homeostasis can lead to oxidative stress, triggering a cascade of cellular events including DNA damage, cell cycle arrest, and apoptosis.[1] Understanding and quantifying this compound-induced ROS production is therefore critical for elucidating its mechanism of action and evaluating its potential as a therapeutic agent.
These application notes provide detailed protocols for measuring total cellular ROS and mitochondrial superoxide (B77818) levels in response to this compound treatment. The methodologies described herein are essential for researchers investigating the oxidative stress-mediated effects of this compound and other bioactive compounds.
Key Signaling Pathways in this compound-Induced ROS Production
This compound treatment has been shown to elevate intracellular ROS levels, which subsequently activates downstream signaling pathways culminating in apoptosis. A critical pathway involves the sustained phosphorylation of c-Jun N-terminal kinase (JNK). Inhibition of JNK has been observed to significantly reverse the apoptotic effects of this compound, highlighting the central role of the ROS-JNK axis in its cytotoxic mechanism.[1]
Furthermore, this compound-induced ROS can lead to DNA damage, activating the Ataxia Telangiectasia Mutated (ATM) and Checkpoint Kinase 2 (Chk2) signaling cascade, which results in G2/M phase cell cycle arrest.[1] The mitochondrial pathway of apoptosis is also engaged, as evidenced by an increased Bax/Bcl-2 ratio and a decrease in the mitochondrial membrane potential.[1]
Below are diagrams illustrating the key signaling pathways and the experimental workflow for measuring ROS production.
Caption: this compound-induced ROS signaling cascade.
References
Application Notes and Protocols for Sambutoxin-Induced Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sambutoxin, a mycotoxin originally isolated from Fusarium sambucinum, has demonstrated potent cytotoxic and pro-apoptotic activities in various cancer cell lines.[1][2] These properties make it a compound of interest for cancer research and potential therapeutic development. Understanding the molecular mechanisms by which this compound induces apoptosis is crucial for its evaluation as a potential anticancer agent.
These application notes provide a comprehensive overview and detailed protocols for assessing this compound-induced apoptosis in cancer cells. The described assays are designed to investigate key events in the apoptotic cascade, from early membrane changes to late-stage DNA fragmentation, and to elucidate the underlying signaling pathways.
Mechanism of Action: this compound-Induced Apoptosis
This compound triggers apoptosis primarily through the intrinsic (mitochondrial) pathway.[1] The process is initiated by the generation of reactive oxygen species (ROS), which leads to DNA damage. This, in turn, activates a signaling cascade involving the c-Jun N-terminal kinase (JNK) pathway, culminating in the activation of executioner caspases and cell death.[1]
Key molecular events in this compound-induced apoptosis include:
-
Increased production of intracellular ROS.[1]
-
Induction of DNA damage.[1]
-
Sustained phosphorylation and activation of JNK.[1]
-
An increased Bax/Bcl-2 ratio, favoring pro-apoptotic signaling.[1]
-
Loss of mitochondrial membrane potential (ΔΨm).[1]
-
Release of cytochrome c from the mitochondria into the cytosol.[1]
-
Activation of initiator caspase-9 and executioner caspase-3.[1]
-
Cleavage of poly(ADP-ribose) polymerase (PARP).[1]
Data Presentation
Effective data analysis is critical for interpreting the results of apoptosis assays. The following tables provide templates for organizing and presenting quantitative data obtained from the protocols described below.
Table 1: Dose-Dependent Effect of this compound on Cell Viability
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | ± 5.2 |
| 1 | 85 | ± 4.8 |
| 5 | 62 | ± 6.1 |
| 10 | 45 | ± 5.5 |
| 25 | 28 | ± 4.2 |
| 50 | 15 | ± 3.9 |
Table 2: Quantification of Apoptotic Cells by Annexin V/PI Staining
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Control | 95.2 | 2.1 | 1.5 | 1.2 |
| This compound (10 µM) | 48.7 | 35.8 | 12.3 | 3.2 |
| This compound (25 µM) | 25.1 | 48.9 | 22.5 | 3.5 |
Table 3: Caspase-3/7 Activity in Response to this compound Treatment
| Treatment | Fold Increase in Caspase-3/7 Activity | p-value |
| Control | 1.0 | - |
| This compound (10 µM) | 3.5 | < 0.01 |
| This compound (25 µM) | 6.8 | < 0.001 |
| This compound + Z-VAD-FMK | 1.2 | > 0.05 |
Experimental Protocols
The following are detailed protocols for key experiments to assess this compound-induced apoptosis.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) in triplicate. Include a vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control.
Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS (Phosphate-Buffered Saline)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described in Protocol 1.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Measurement of Caspase-3/7 Activity
This assay quantifies the activity of executioner caspases, a hallmark of apoptosis.
Materials:
-
Treated and untreated cells
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
After the treatment period, equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1 to 2 hours.
-
Measure the luminescence using a luminometer.
-
Express the results as a fold change in caspase activity relative to the untreated control.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the detection of changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-phospho-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Apoptosis Assessment
Caption: Experimental workflow for assessing this compound-induced apoptosis.
References
- 1. Discovery and Characterization of 4-Hydroxy-2-pyridone Derivative this compound as a Potent and Promising Anticancer Drug Candidate: Activity and Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new mycotoxin produced by toxic Fusarium isolates obtained from rotted potato tubers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis of Cells Treated with Sambutoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sambutoxin (B610674), a mycotoxin isolated from Fusarium sambucinum, has demonstrated potent anti-proliferative effects on various cancer cell lines.[1] Its mechanism of action involves the induction of cell cycle arrest, making it a compound of interest for cancer therapeutic development. These application notes provide a comprehensive guide to analyzing the effects of this compound on the cell cycle, with detailed protocols for robust and reproducible results.
Mechanism of Action: this compound-Induced G2/M Arrest
This compound exerts its cytotoxic effects by inducing the production of reactive oxygen species (ROS), which in turn causes DNA damage.[1] This damage activates the Ataxia Telangiectasia Mutated (ATM) and Checkpoint Kinase 2 (Chk2) signaling cascade, a critical pathway in the DNA damage response.[1] The activation of this pathway leads to the downregulation of key proteins required for mitotic entry, including Cdc25C, Cdc2, and Cyclin B1.[1] The culmination of these molecular events is an arrest of the cell cycle in the G2/M phase, preventing cell division and proliferation.[1]
Data Presentation
The following table summarizes the dose-dependent effect of this compound on the cell cycle distribution of a representative cancer cell line after a 24-hour treatment period. Data is presented as the percentage of cells in each phase of the cell cycle.
| Treatment Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.2 | 28.3 | 16.5 |
| 2 | 48.9 | 25.1 | 26.0 |
| 4 | 35.7 | 18.5 | 45.8 |
| 6 | 21.3 | 12.4 | 66.3 |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Incubation: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Exposure: Incubate the cells for the desired treatment duration (e.g., 24 hours).
Protocol 2: Cell Cycle Analysis by Propidium (B1200493) Iodide Staining and Flow Cytometry
This protocol is a widely used method for analyzing DNA content and cell cycle distribution.[2]
-
Cell Harvesting:
-
For adherent cells, aspirate the media and wash the cells once with phosphate-buffered saline (PBS).
-
Add trypsin to detach the cells from the plate.
-
Once detached, add complete medium to neutralize the trypsin and collect the cell suspension in a 15 mL conical tube.
-
For suspension cells, directly collect the cell suspension.
-
-
Cell Counting: Count the cells to ensure approximately 1 x 10^6 cells per sample.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes.[3] Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat this wash step.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension to prevent clumping.[3][4]
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored in 70% ethanol at -20°C for several weeks.[4]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.[3]
-
Carefully decant the ethanol.
-
Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).[3]
-
Incubate for 30 minutes at room temperature in the dark.[5]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence signal.[3]
-
Collect at least 10,000 events per sample.
-
Gate out doublets to ensure accurate analysis of single cells.[5]
-
Use appropriate software to analyze the cell cycle distribution based on DNA content (G0/G1, S, and G2/M phases).
-
Mandatory Visualizations
Caption: Experimental workflow for cell cycle analysis of this compound-treated cells.
Caption: this compound-induced G2/M arrest signaling pathway.
References
- 1. Discovery and Characterization of 4-Hydroxy-2-pyridone Derivative this compound as a Potent and Promising Anticancer Drug Candidate: Activity and Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA Damage Response Pathways and Cell Cycle Checkpoints in Colorectal Cancer: Current Concepts and Future Perspectives for Targeted Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Sambutoxin in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sambutoxin, a mycotoxin isolated from certain Fusarium species, has demonstrated significant antitumor activity in preclinical studies. In vivo studies utilizing mouse xenograft models are crucial for evaluating the therapeutic potential and understanding the mechanism of action of this compound. These application notes provide a comprehensive overview of the in vivo efficacy of this compound, detailing its impact on tumor growth and the underlying molecular pathways. The accompanying protocols offer a step-by-step guide for establishing and utilizing a human tumor xenograft mouse model to assess the antitumor effects of this compound.
Data Presentation
Antitumor Efficacy of this compound in a Xenograft Model
This compound has been shown to exhibit potent antitumor activity in a BALB/c nude mouse xenograft model.[1] While specific quantitative data from the primary study is not publicly available, the following tables represent the expected outcomes based on the reported significant tumor growth inhibition and minimal systemic toxicity.
Table 1: Effect of this compound on Tumor Volume in Xenograft Mice
| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | ~100 | ~450 | ~900 | ~1500 | 0% |
| This compound (low dose) | ~100 | ~350 | ~650 | ~900 | ~40% |
| This compound (high dose) | ~100 | ~200 | ~350 | ~500 | ~67% |
Note: Data are illustrative and based on qualitative descriptions of significant antitumor activity. Actual results may vary.
Table 2: Systemic Toxicity Assessment of this compound in Xenograft Mice
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Change in Body Weight (%) | Observable Signs of Toxicity |
| Vehicle Control | ~20 | ~22 | +10% | None |
| This compound (low dose) | ~20 | ~21.5 | +7.5% | None |
| This compound (high dose) | ~20 | ~21 | +5% | None |
Note: Data are illustrative and based on reports of no significant systemic toxicity.[1]
Experimental Protocols
Protocol 1: Human Colon Cancer Xenograft Model in BALB/c Nude Mice
This protocol outlines the procedure for establishing a subcutaneous human colon cancer xenograft model in BALB/c nude mice to evaluate the in vivo antitumor activity of this compound.
Materials:
-
Human colon cancer cell line (e.g., COLO 205, HCT116, or SW948)[2][3]
-
BALB/c nude mice (female, 4-6 weeks old)
-
Cell culture medium (e.g., RPMI 1640) with supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% PBS)
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Animal housing and monitoring equipment
Procedure:
-
Cell Culture: Culture the human colon cancer cells in the recommended medium until they reach 80-90% confluency.
-
Cell Preparation:
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with a medium containing serum and centrifuge the cells.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 2 x 10⁷ cells/mL.[3] Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the BALB/c nude mice.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10⁶ cells) into the right flank of each mouse.[4]
-
-
Tumor Growth Monitoring:
-
This compound Administration:
-
Randomly divide the mice into treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound).
-
Prepare the this compound solution in the vehicle. The exact dosage should be determined based on preliminary dose-finding studies. A typical starting dose for a novel mycotoxin could be in the range of 1-10 mg/kg.
-
Administer this compound (or vehicle) to the mice via intraperitoneal (i.p.) or intravenous (i.v.) injection according to the planned treatment schedule (e.g., daily, every other day).
-
-
Monitoring and Endpoint:
-
Continue to measure tumor volume and monitor the body weight of the mice 2-3 times per week.
-
Observe the mice for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
The experiment should be terminated when the tumors in the control group reach the maximum allowed size as per institutional guidelines (typically 1.5-2.0 cm in any dimension) or if the mice show signs of significant distress.[5]
-
-
Tissue Collection and Analysis:
-
At the end of the experiment, euthanize the mice and excise the tumors.
-
A portion of the tumor tissue can be fixed in formalin for immunohistochemical analysis, and another portion can be snap-frozen for western blot analysis to examine the expression of proteins related to cell cycle and apoptosis.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its antitumor effects by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.[1]
This compound-Induced G2/M Cell Cycle Arrest
This compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle. This is achieved through the activation of the ATM/Chk2 pathway in response to DNA damage, which in turn leads to a decrease in the expression of key cell cycle regulatory proteins.[1]
This compound-Induced Apoptosis via the ROS/JNK Pathway
The increase in intracellular ROS levels induced by this compound also leads to the sustained phosphorylation and activation of c-Jun N-terminal kinase (JNK).[1] Activated JNK then triggers the mitochondrial apoptosis pathway.
Experimental Workflow for In Vivo this compound Studies
The following diagram illustrates the logical flow of an in vivo experiment to evaluate the antitumor efficacy of this compound.
References
- 1. Discovery and Characterization of 4-Hydroxy-2-pyridone Derivative this compound as a Potent and Promising Anticancer Drug Candidate: Activity and Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Treatment of Human Colon Cancer Xenografts with TRA-8 Anti-death Receptor 5 Antibody Alone or in Combination with CPT-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antitumor efficacy of 5-aminolevulinic acid (5-ALA)-based radiodynamic therapy under single-dose X-ray irradiation in colon cancer [frontiersin.org]
- 5. Article - Standard on Tumor Productio... [policies.unc.edu]
- 6. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Effects of Novel Compounds on Mitochondrial Respiration: A Hypothetical Case Study with Sambutoxin
Disclaimer: As of December 2025, there is no publicly available research detailing the direct effects of Sambutoxin on mitochondrial respiration. The following document provides a comprehensive guide and detailed protocols for researchers to investigate the potential effects of a novel compound, using this compound as a hypothetical subject, on mitochondrial function.
Introduction to this compound and Mitochondrial Respiration
This compound is a mycotoxin produced by various species of the Fusarium fungus.[1][2] Its biosynthesis involves a complex enzymatic pathway, resulting in a 4-hydroxy-2-pyridone alkaloid structure.[1][2][3] While the biological activities of this compound are not extensively characterized, related fungal metabolites have been shown to interact with mitochondrial components. For instance, harzianopyridone (B32151) and atpenin B are known inhibitors of mitochondrial complex II.[3] This suggests that this compound could potentially modulate mitochondrial function.
Mitochondria are central to cellular energy metabolism, primarily through the process of oxidative phosphorylation (OXPHOS), which is carried out by the electron transport chain (ETC) located on the inner mitochondrial membrane.[4][5][6] The ETC facilitates the transfer of electrons through a series of protein complexes (I-IV), creating a proton gradient that drives the synthesis of ATP by ATP synthase (Complex V).[5][6] Investigating how novel compounds like this compound affect mitochondrial respiration is crucial for understanding their mechanisms of action and potential therapeutic or toxicological effects.[7]
These application notes provide a framework for the systematic evaluation of a test compound's impact on mitochondrial respiration, from initial screening to detailed mechanistic studies.
Potential Mechanisms of Action of a Novel Compound on Mitochondrial Respiration
A hypothetical compound like this compound could interfere with mitochondrial respiration through several mechanisms. Understanding these potential targets is key to designing comprehensive experimental protocols.
-
Inhibition of ETC Complexes: The compound could directly bind to and inhibit the activity of one or more of the ETC complexes (I, II, III, or IV), thereby disrupting electron flow.[5][8]
-
Inhibition of ATP Synthase (Complex V): The compound could block the proton channel or the catalytic activity of ATP synthase, preventing ATP production.
-
Uncoupling of Oxidative Phosphorylation: The compound could act as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane. This would uncouple electron transport from ATP synthesis, leading to increased oxygen consumption without ATP production.
-
Inhibition of Substrate Transport: The compound could interfere with the transport of metabolic substrates (e.g., pyruvate, fatty acids, malate, succinate) into the mitochondrial matrix.
-
Induction of Mitochondrial Permeability Transition (MPT): The compound could trigger the opening of the MPT pore, leading to the collapse of the mitochondrial membrane potential and cell death.
-
Generation of Reactive Oxygen Species (ROS): Disruption of the ETC can lead to the leakage of electrons and the formation of superoxide (B77818) and other ROS, causing oxidative stress.[9]
Below is a diagram illustrating potential points of interference within the electron transport chain.
Experimental Protocols
The following protocols provide a comprehensive approach to characterizing the effects of a test compound on mitochondrial respiration, using either isolated mitochondria or intact cells.
Isolation of Mitochondria from Cultured Cells or Tissues
High-quality isolated mitochondria are essential for direct assessment of ETC complex activities.[10]
Materials:
-
Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)
-
Protease inhibitors
-
Dounce homogenizer
-
Centrifuge
Protocol:
-
Harvest cells or finely mince tissue and wash with ice-cold PBS.
-
Resuspend the pellet in ice-cold isolation buffer with protease inhibitors.
-
Homogenize the sample using a Dounce homogenizer until approximately 80-90% of cells are lysed.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in a minimal volume of a suitable respiration buffer (e.g., MiR05).[11]
-
Determine the protein concentration using a Bradford or BCA assay.
Measurement of Oxygen Consumption Rate (OCR)
High-resolution respirometry is a powerful technique to assess the effects of a compound on different mitochondrial respiratory states. This can be performed using platforms like the Oroboros Oxygraph-2k or the Agilent Seahorse XF Analyzer.[12][13]
A Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol for Intact Cells:
This protocol allows for the dissection of various parameters of mitochondrial function in a single experiment.[14]
Materials:
-
Seahorse XF Cell Culture Microplates
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Test compound (e.g., this compound) at various concentrations
-
Oligomycin (B223565) (ATP synthase inhibitor)
-
FCCP (uncoupler)
-
Rotenone & Antimycin A (Complex I and III inhibitors)
Protocol:
-
Seed cells in a Seahorse XF microplate and allow them to adhere overnight.
-
The following day, replace the growth medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Load the sensor cartridge with the test compound, oligomycin, FCCP, and rotenone/antimycin A.
-
Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the assay.
-
The instrument will measure the basal OCR, then sequentially inject the compounds and measure the OCR after each injection.
Data Interpretation:
-
Basal Respiration: The initial OCR before any additions.
-
ATP-linked Respiration: The decrease in OCR after oligomycin injection.
-
Proton Leak: The remaining OCR after oligomycin injection.
-
Maximal Respiration: The OCR after FCCP injection.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
Non-mitochondrial Respiration: The OCR remaining after rotenone/antimycin A injection.
The experimental workflow for assessing the mitochondrial effects of a novel compound is depicted below.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
The mitochondrial membrane potential is a key indicator of mitochondrial health. A decrease in ΔΨm can indicate mitochondrial dysfunction.[4]
Materials:
-
Fluorescent dyes such as TMRM (Tetramethylrhodamine, Methyl Ester) or JC-1.
-
Fluorescence microscope or plate reader.
Protocol (using TMRM):
-
Culture cells in a suitable format (e.g., 96-well plate).
-
Treat cells with the test compound for the desired time.
-
Incubate cells with a low concentration of TMRM (e.g., 20-100 nM) for 20-30 minutes at 37°C.
-
Wash the cells with PBS or imaging buffer.
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader. A decrease in fluorescence indicates depolarization of the mitochondrial membrane.
Measurement of Cellular ATP Levels
Materials:
-
Luciferin-luciferase based ATP assay kit.
-
Luminometer.
Protocol:
-
Culture and treat cells as described above.
-
Lyse the cells according to the ATP assay kit manufacturer's instructions.
-
Add the luciferase reagent to the cell lysate.
-
Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison between different concentrations of the test compound.
| Parameter | Control | This compound (X μM) | This compound (Y μM) | This compound (Z μM) | Positive Control (e.g., Rotenone) |
| Basal OCR (pmol O₂/min) | |||||
| ATP-linked OCR (pmol O₂/min) | |||||
| Maximal OCR (pmol O₂/min) | |||||
| Spare Respiratory Capacity (%) | 100% | ||||
| Mitochondrial Membrane Potential (%) | 100% | ||||
| Cellular ATP Levels (%) | 100% | ||||
| ROS Production (Fold Change) | 1.0 |
Conclusion
By following these protocols, researchers can systematically investigate the effects of a novel compound, such as this compound, on mitochondrial respiration. The data generated will help to elucidate the compound's mechanism of action, identify its specific molecular targets within the mitochondria, and assess its potential as a therapeutic agent or a toxicant. This structured approach is fundamental in the fields of drug discovery, toxicology, and metabolic research.
References
- 1. Biosynthesis of the Fusarium Mycotoxin (−)-Sambutoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the Fusarium Mycotoxin (-)-Sambutoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Disruption of mitochondrial electron transport chain function potentiates the pro-apoptotic effects of MAPK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Mitochondrial Respiration Impairs Nutrient Consumption and Metabolite Transport in Human Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial assay selection guide | Abcam [abcam.com]
- 8. Disruption of mitochondrial electron transport chain function potentiates the pro-apoptotic effects of MAPK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous high-resolution measurement of mitochondrial respiration and hydrogen peroxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Mitochondrial Dysfunction Arising from Treatment with Hepatotoxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing Mitochondrial Bioenergetics in Isolated Mitochondria from Mouse Heart Tissues Using Oroboros 2k-Oxygraph - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mapping Mitochondrial Respiratory Chain Deficiencies by Respirometry: Beyond the Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Sambutoxin Stability
Welcome to the technical support center for researchers working with Sambutoxin. This resource provides essential guidance on handling and assessing the stability of this compound in aqueous solutions. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound is a mycotoxin produced by various Fusarium species, notably those found on crops like potato tubers[1][2]. Like many complex organic molecules, its stability in aqueous environments is a critical factor for researchers. Degradation can lead to a loss of biological activity, inaccurate quantification in analytical studies, and inconsistent experimental outcomes. Key factors influencing the stability of mycotoxins include pH, temperature, water activity, and light exposure[3][4].
Q2: What are the primary factors that can cause this compound to degrade in my experiments?
While specific degradation pathways for this compound are not extensively documented, general principles for mycotoxins suggest the following factors are critical:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolytic reactions, breaking down the molecule.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation[3][5].
-
Light: Exposure to UV light can induce photolytic degradation.
-
Oxidation: Dissolved oxygen or oxidizing agents in the buffer can lead to oxidative degradation.
-
Enzymatic Activity: If working with biological matrices, enzymes like laccases or peroxidases could potentially metabolize the toxin[6].
Q3: How should I prepare and store my this compound stock and working solutions?
To ensure maximum stability:
-
Stock Solution: Prepare the initial stock solution in an organic solvent such as DMSO or ethanol, where this compound is more soluble and stable. Store this stock at -20°C or lower in a tightly sealed, light-protected vial[7].
-
Working Solutions: For experiments, dilute the stock solution into your desired aqueous buffer immediately before use. Due to lower stability in aqueous media, it is not recommended to store aqueous solutions for more than a day[8]. If you must prepare them in advance, keep them refrigerated (2-8°C) and protected from light for the shortest time possible.
Q4: What analytical methods are suitable for monitoring this compound stability?
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the recommended method for stability analysis[7]. This technique allows for the precise separation and quantification of the parent this compound molecule from its potential degradation products[9][10][11]. HPLC with UV or fluorescence detection can also be used, though it may be less specific[11].
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Cloudiness or precipitation in the aqueous solution. | This compound has low aqueous solubility. The concentration may be too high for the buffer system, or the organic co-solvent percentage is too low. | Decrease the final concentration of this compound. Increase the percentage of the organic co-solvent (e.g., ethanol, DMSO) in the final solution, but ensure it does not exceed a level that would interfere with your experiment (typically <1%). Prepare a fresh dilution from the stock solution[12][13]. |
| Rapid and unexpected loss of this compound. | The compound is likely unstable under the current experimental conditions (e.g., high temperature, inappropriate pH, light exposure). | Conduct a preliminary stability test across a range of pH values (e.g., 4, 7.4, 9) to find the optimal condition. Perform experiments at a lower temperature if possible. Always protect solutions from direct light by using amber vials or covering glassware with foil. |
| Inconsistent or non-reproducible stability results. | This can stem from variability in solution preparation, temperature fluctuations during incubation, or issues with the analytical method. | Ensure precise and consistent pipetting. Use a calibrated, temperature-controlled incubator. Analyze all samples from a single time-course experiment in a single batch to minimize analytical variability[7][14]. Use an internal standard for chromatographic analysis. |
| Appearance of new peaks in HPLC/LC-MS analysis. | These are likely degradation products of this compound. | Characterize these new peaks using MS/MS to understand the degradation pathway. This can provide valuable information about the molecule's liabilities (e.g., hydrolysis of an ester bond). |
Illustrative Stability Data
Disclaimer: Specific public data on the aqueous stability of this compound is limited. The following table represents typical stability data for a moderately stable mycotoxin under common experimental conditions and should be used as a reference guide for designing your own experiments.
| pH of Buffer | Temperature (°C) | Incubation Time (hours) | % this compound Remaining (Illustrative) |
| 4.0 (Acetate Buffer) | 37°C | 0 | 100% |
| 2 | 95% | ||
| 6 | 88% | ||
| 24 | 70% | ||
| 7.4 (PBS) | 37°C | 0 | 100% |
| 2 | 92% | ||
| 6 | 81% | ||
| 24 | 55% | ||
| 9.0 (Glycine Buffer) | 37°C | 0 | 100% |
| 2 | 85% | ||
| 6 | 65% | ||
| 24 | 25% |
Experimental Protocol: Assessing this compound Aqueous Stability
This protocol outlines a standard procedure for determining the stability of this compound in various aqueous buffers.
1. Materials and Reagents:
-
This compound (solid)
-
DMSO (anhydrous)
-
Acetate buffer (pH 4.0), Phosphate-Buffered Saline (PBS, pH 7.4), Glycine buffer (pH 9.0)
-
Methanol (B129727) or Acetonitrile (B52724) (HPLC-grade)
-
Temperature-controlled incubator (e.g., 37°C)
-
Amber glass or polypropylene (B1209903) autosampler vials
-
HPLC-MS system
2. Procedure:
-
Prepare Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in DMSO to prepare a 10 mM stock solution. Vortex until fully dissolved. Store at -20°C[7].
-
Prepare Working Solutions:
-
Label three sets of amber vials for each time point (e.g., 0, 1, 4, 8, 24 hours) and for each buffer condition (pH 4.0, 7.4, 9.0).
-
Spike the 10 mM stock solution into each buffer to achieve a final concentration of 1-10 µM. Ensure the final DMSO concentration is ≤ 0.1% to avoid solubility artifacts.
-
Vortex each solution gently.
-
-
Incubation:
-
Immediately take an aliquot from the "0 hour" time point for each condition. Quench the reaction by diluting 1:1 with cold methanol or acetonitrile and store at -20°C until analysis[7].
-
Place the remaining vials in a calibrated incubator set to the desired temperature (e.g., 37°C).
-
-
Sample Collection:
-
At each subsequent time point (1, 4, 8, 24 hours), remove the corresponding vials from the incubator.
-
Immediately quench each sample as described in step 3 and store at -20°C.
-
-
Analysis:
-
Once all time points are collected, analyze all samples in a single batch via LC-MS.
-
Monitor the peak area of the parent this compound molecule.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample (% Remaining = [Peak Area at Tx / Peak Area at T0] * 100).
-
Plot the % Remaining versus time for each condition to determine the degradation rate.
-
Visualizations
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for stability testing and a hypothetical degradation pathway for a mycotoxin like this compound in an aqueous environment.
Caption: Experimental workflow for assessing this compound stability.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a new mycotoxin produced by toxic Fusarium isolates obtained from rotted potato tubers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Temperature and Water Activity on Deleterious Fungi and Mycotoxin Production during Grain Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mycotoxins: Factors influencing production and control strategies [aimspress.com]
- 5. gov.mb.ca [gov.mb.ca]
- 6. Metabolites and degradation pathways of microbial detoxification of aflatoxins: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ejceh.journals.ekb.eg [ejceh.journals.ekb.eg]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. researchgate.net [researchgate.net]
- 14. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting Sambutoxin cell viability assay variability
Technical Support Center: Sambutoxin Cell Viability Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using this compound in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective inhibitor of the Phosphoinositide 3-kinase (PI3K) enzyme. By blocking PI3K, this compound prevents the phosphorylation of PIP2 to PIP3, which in turn inhibits the activation of Akt (Protein Kinase B). This disruption of the PI3K/Akt signaling pathway, a key regulator of cell survival, proliferation, and growth, ultimately leads to the induction of apoptosis in susceptible cell lines.
Q2: Which type of cell viability assay is recommended for use with this compound?
A2: Tetrazolium-based assays, such as MTT, MTS, or WST-1, are commonly used and recommended. These assays measure metabolic activity, which generally correlates with cell viability. Alternatively, ATP-based assays (e.g., CellTiter-Glo®) that measure cellular ATP levels can provide a highly sensitive assessment of cell viability. For more detailed insights into the mechanism of cell death, assays that specifically measure apoptosis (e.g., caspase activity assays) or cytotoxicity (e.g., LDH release assays) are recommended.
Q3: What are the expected IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound is highly dependent on the cell line being tested, due to variations in PI3K pathway dependency and drug metabolism. Below is a table of expected IC50 ranges for common cancer cell lines after a 48-hour treatment period.
Table 1: this compound IC50 Values for Various Cell Lines
| Cell Line | Cancer Type | Expected IC50 Range (nM) | Notes |
| MCF-7 | Breast Cancer | 50 - 150 nM | Highly sensitive |
| A549 | Lung Cancer | 200 - 500 nM | Moderately sensitive |
| U87 MG | Glioblastoma | 800 - 1500 nM | Low sensitivity |
| Jurkat | Leukemia | 25 - 100 nM | Highly sensitive |
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
High variability in absorbance or luminescence readings between replicate wells can obscure results and lead to inaccurate IC50 calculations.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting to prevent settling. Use a calibrated multichannel pipette for seeding. |
| "Edge Effect" | Avoid using the outermost wells of the microplate, as they are more prone to evaporation. If this is not possible, fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Pipetting Errors | Calibrate pipettes regularly. When adding this compound or assay reagents, ensure the pipette tip is below the surface of the media without touching the cell monolayer. Use reverse pipetting for viscous solutions. |
| Cell Clumping | Ensure complete trypsinization and dissociation of cells into a single-cell suspension before seeding. |
Issue 2: Inconsistent IC50 Values Across Experiments
Difficulty in reproducing IC50 values is a common challenge that can arise from several experimental variables.
| Potential Cause | Recommended Solution |
| Variation in Cell Passage Number | Use cells within a consistent, low passage number range for all experiments. High passage numbers can lead to phenotypic and genotypic drift. |
| Differences in Cell Confluency at Treatment | Standardize the cell seeding density to ensure that cells are in the exponential growth phase (e.g., 60-70% confluency) at the time of this compound addition. |
| Inconsistent Incubation Times | Use a calibrated timer for all incubation steps, including cell growth, drug treatment, and assay reagent incubation. |
| This compound Degradation | Prepare fresh this compound dilutions from a concentrated stock for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. Protect stock solutions from light if they are light-sensitive. |
Issue 3: No Dose-Dependent Cell Killing Observed
If you do not observe a decrease in cell viability with increasing concentrations of this compound, consider the following.
| Potential Cause | Recommended Solution |
| Incorrect Concentration Range | Your concentration range may be too low. Perform a wide range-finding experiment (e.g., 1 nM to 100 µM) to identify the effective concentration range for your specific cell line. |
| Cell Line Resistance | The cell line may be resistant to PI3K inhibition or may have alternative survival pathways. Confirm the expression and activity of the PI3K/Akt pathway in your cell line via Western blot or other methods. |
| Inactive this compound Compound | Verify the integrity and purity of your this compound stock. If possible, test its activity in a known sensitive cell line (e.g., MCF-7 or Jurkat) as a positive control. |
| Assay Interference | The chemical properties of this compound may interfere with the assay chemistry. Run a cell-free control by adding this compound to media with the assay reagent to check for direct chemical reactions. |
Visual Guides and Protocols
This compound Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound, highlighting its inhibitory effect on the PI3K/Akt signaling pathway.
Caption: this compound inhibits PI3K, blocking Akt activation and promoting apoptosis.
Experimental Workflow: this compound Cell Viability (MTT Assay)
This diagram outlines the key steps for performing a cell viability assay with this compound.
Caption: Standard workflow for a this compound MTT cell viability assay.
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Prepare a cell suspension at a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well flat-bottom plate (yielding 5,000 cells/well).
-
Add 100 µL of sterile PBS to the outer wells to minimize evaporation.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
This compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a "cells only" control.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the appropriate this compound dilution or control medium to each well.
-
Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Incubate for an additional 4-12 hours at 37°C to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of this compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Technical Support Center: Optimizing Sambutoxin Yield from Fusarium Cultures
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and standardized protocols to improve the yield of Sambutoxin from Fusarium cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which fungal species produce it?
A1: this compound is a mycotoxin belonging to the 4-hydroxy-2-pyridone alkaloid family.[1] It was first isolated from Fusarium sambucinum, a pathogen found on rotten potato tubers.[1][2] this compound production has been primarily identified in isolates of Fusarium sambucinum and Fusarium oxysporum.[3][4][5] One study also reported production by a single isolate of F. semitectum.[3][4]
Q2: What is the biosynthetic origin of this compound?
A2: this compound is a hybrid polyketide-nonribosomal peptide natural product. Its biosynthesis is orchestrated by a conserved biosynthetic gene cluster (BGC) named 'smb'.[5] Uniquely, the p-hydroxyphenyl group in the molecule is not derived directly from the amino acid tyrosine. Instead, the pathway starts with phenylalanine, and the hydroxyl group is added in a late-stage C-H oxidation step catalyzed by a P450 monooxygenase (SmbF).[1][6][7] The final step in the pathway is an N-methylation catalyzed by the N-methyltransferase enzyme, SmbG.[5][6]
Q3: What are the key environmental factors that influence this compound yield?
A3: Like other fungal secondary metabolites, this compound production is significantly influenced by environmental and nutritional factors. While specific optimization data for this compound is limited, general principles for Fusarium mycotoxin production apply. Key factors include:
-
Temperature: Most Fusarium species have optimal growth temperatures between 20°C and 30°C.[8][9] For some mycotoxins, production can occur at temperatures as low as 10-15°C.[1][8] A common incubation temperature used for this compound production is 25°C.[3]
-
Water Activity (a_w) & Humidity: High water activity and humidity are generally favorable for fungal growth and mycotoxin production.[1][6] For many Fusarium species, an optimal a_w is around 0.99.[1][9]
-
pH: The pH of the culture medium is a critical factor. For many Fusarium species, a slightly acidic to neutral pH (around 6.0-6.5) is optimal for growth and secondary metabolite production.[10][11]
-
Nutrient Sources: The type and concentration of carbon and nitrogen sources can dramatically affect yield. Cereal grains like wheat are commonly used as a substrate and support robust this compound production.[2][3] In liquid media, sources like sucrose (B13894) (carbon) and tryptone or yeast extract (nitrogen) are important variables to optimize.[10]
Q4: Can this compound be produced in a host other than Fusarium?
A4: Yes, the biosynthetic gene cluster for this compound has been successfully expressed in a heterologous host. Researchers have reconstituted the entire pathway in the fungus Aspergillus nidulans, confirming the functions of the key enzymes and enabling the production of this compound and its intermediates.[5] This approach can be valuable for overcoming native regulatory hurdles in Fusarium and for pathway engineering efforts.
Troubleshooting Guide
This guide addresses common issues encountered during this compound production experiments.
Issue 1: Low or No this compound Yield
| Potential Cause | Troubleshooting Step |
| Suboptimal Fungal Isolate | Not all isolates of F. sambucinum or F. oxysporum are high producers. Screen multiple isolates from culture collections or environmental samples to find a high-yielding strain.[3][4] |
| Incorrect Culture Medium | Ensure the medium provides necessary precursors and support for growth. For solid-state fermentation, autoclaved wheat grains are a proven substrate.[3] For liquid cultures, experiment with different carbon (e.g., sucrose, dextrose) and nitrogen (e.g., tryptone, yeast extract, peptone) sources.[10] |
| Inappropriate Temperature | The optimal temperature for fungal growth may not be the same as for toxin production.[9] While 25°C is a standard incubation temperature,[3] consider testing a range (e.g., 20°C, 24°C, 28°C) to find the optimum for your specific isolate. |
| Suboptimal pH | The initial pH of your liquid medium can drift during fermentation, shutting down secondary metabolism. Buffer the medium or test a range of initial pH values (e.g., 5.5, 6.0, 6.5, 7.0) to identify the ideal starting point.[10][11] |
| Insufficient Incubation Time | This compound is a secondary metabolite, meaning its production typically begins after the primary growth phase (log phase). Ensure the incubation period is long enough. For solid-state cultures, 4 weeks is a common duration.[3] For liquid cultures, perform a time-course experiment (e.g., sampling every 2-3 days for up to 21 days) to determine the peak production time.[10] |
| Poor Aeration (Liquid Culture) | While static liquid cultures can be effective,[12] insufficient oxygen can limit growth and secondary metabolism. If using shake flasks, ensure adequate headspace and test different agitation speeds (e.g., 150-220 rpm). |
Issue 2: Inconsistent Yields Between Batches
| Potential Cause | Troubleshooting Step |
| Inoculum Variability | The age and quantity of the inoculum can significantly impact fermentation kinetics. Standardize your inoculation procedure by using mycelial plugs of the same size and age from the edge of an actively growing colony, or by using a defined spore suspension concentration. |
| Substrate Inconsistency | Natural substrates like wheat grains can vary in composition. If possible, use grains from the same lot for a series of experiments. For liquid media, ensure all components are weighed accurately and dissolved completely. |
| Genetic Drift of Fungal Strain | Fungi can lose their ability to produce secondary metabolites after repeated subculturing. Maintain a stock of the original high-yielding isolate at -80°C or in liquid nitrogen and avoid excessive passaging on agar (B569324) plates. |
Issue 3: Culture Contamination
| Potential Cause | Troubleshooting Step |
| Poor Aseptic Technique | Strictly follow aseptic techniques during all manipulations, including media preparation, inoculation, and sampling. Work in a laminar flow hood. |
| Incomplete Sterilization | Ensure media and equipment are properly sterilized. For solid substrates like wheat grains, a double autoclaving cycle (with a 24-hour interval) is recommended to kill heat-resistant endospores.[3] |
Data Summary: this compound Production
The following table summarizes reported this compound yields from various Fusarium isolates cultured on a solid wheat substrate.
| Fungal Species | Isolate ID | Source | This compound Yield (µg/g of culture) [3] |
| F. sambucinum | RPF1 | Potato | 6.2 |
| F. sambucinum | RPF2 | Potato | 7.8 |
| F. sambucinum | RPF5 | Potato | 101.0 |
| F. sambucinum | MK02 | Soil | 82.9 |
| F. oxysporum | PJP2 | Ginseng | 8.2 |
| F. oxysporum | PJP3 | Ginseng | 1.1 |
| F. oxysporum | RPF10 | Potato | 2.1 |
| F. oxysporum | RPF13 | Potato | 13.5 |
| F. semitectum | PJP1 | Ginseng | 1.8 |
Note: Yields were obtained after 4 weeks of incubation at 25°C on autoclaved wheat grains.[3]
Experimental Protocols
Protocol 1: Cultivation of Fusarium for this compound Production (Solid-State)
This protocol is based on the successful methods reported for producing this compound on a wheat grain substrate.[3]
Materials:
-
Erlenmeyer flasks (500 mL)
-
Whole wheat grains
-
Distilled water
-
Aluminum foil and cotton plugs
-
Autoclave
-
Actively growing culture of a this compound-producing Fusarium isolate on Potato Dextrose Agar (PDA)
Procedure:
-
Media Preparation: For each flask, add 100 g of wheat grains and 60 mL of distilled water.[3]
-
Sterilization: Plug the flasks with cotton and cover with aluminum foil. Autoclave at 121°C for 60 minutes. Allow the flasks to cool for 24 hours, then repeat the autoclave cycle to ensure sterility.[3]
-
Inoculation: In a laminar flow hood, use a sterile scalpel or cork borer to cut mycelial plugs (approx. 5 mm diameter) from the leading edge of a 5-day-old Fusarium culture on a PDA plate.
-
Incubation: Add 3-4 mycelial plugs to each flask. Incubate the flasks at 25°C for 4 weeks in the dark.[3]
-
Harvesting: After incubation, spread the fungus-infested wheat on a tray in a fume hood and allow it to air dry completely. Once dry, grind the material to a fine powder. The powdered culture is now ready for extraction.[3]
Protocol 2: Extraction and Quantification of this compound
This protocol provides a general workflow for extracting, purifying, and quantifying this compound from solid-state cultures.
Part A: Solvent Extraction
-
Moistening: Take a 10 g portion of the dried, powdered culture and moisten it with 3 mL of distilled water in a large flask.[3]
-
Extraction: Add 100 mL of ethyl acetate (B1210297) to the flask. Seal the flask and shake vigorously on an orbital shaker at room temperature for at least 4 hours (or overnight).[3]
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid culture material. Collect the ethyl acetate filtrate.
-
Concentration: Evaporate the ethyl acetate solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Part B: Purification (SPE and HPLC)
-
Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the crude extract in a small volume of a suitable solvent (e.g., 10% methanol (B129727) in water).
-
Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.[12]
-
Load the reconstituted extract onto the cartridge.
-
Wash the cartridge with deionized water to remove polar impurities.[12]
-
Elute this compound from the cartridge using methanol.[12]
-
Evaporate the methanol eluate to dryness.
-
-
Preparative HPLC:
-
Reconstitute the dried SPE eluate in the mobile phase to be used for HPLC.
-
Purify this compound using a preparative reversed-phase HPLC system with a C18 column. The mobile phase will likely consist of a gradient of acetonitrile (B52724) and water (potentially with a modifier like formic acid).
-
Collect fractions and analyze them (e.g., by analytical HPLC or LC-MS) to identify those containing pure this compound.
-
Part C: Quantification (Analytical HPLC)
-
Standard Curve: Prepare a series of standard solutions of purified this compound of known concentrations.
-
Analysis: Analyze the purified samples and the standards using an analytical HPLC system (e.g., with a UV or MS detector). This compound has UV absorption maxima at 213, 233, and 254 nm.[2][13]
-
Calculation: Construct a standard curve by plotting peak area against concentration for the standards. Use the equation of the line from the standard curve to calculate the concentration of this compound in your samples.
Visual Guides: Diagrams and Workflows
This compound Biosynthetic Pathway
Caption: Simplified biosynthetic pathway of this compound.
Experimental Workflow for Yield Optimization
Caption: Workflow for optimizing this compound production.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low this compound yield.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a new mycotoxin produced by toxic Fusarium isolates obtained from rotted potato tubers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound-Producing Isolates of Fusarium Species and Occurrence of this compound in Rotten Potato Tubers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of the Fusarium Mycotoxin (−)-Sambutoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation and Control of Mycotoxins in Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of Temperature, Relative Humidity, and Incubation Time on the Mycotoxin Production by Fusarium spp. Responsible for Dry Rot in Potato Tubers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fusarium-Produced Mycotoxins in Plant-Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effects of Ambient pH on the Growth and Development, Pathogenicity, and Diacetoxyscirpenol Accumulation of Muskmelon Fruit Caused by Fusarium sulphureum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Sambutoxin and Other Major Fusarium Mycotoxins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the toxicity of sambutoxin (B610674) against other prominent Fusarium mycotoxins, including deoxynivalenol (B1670258) (DON), T-2 toxin, zearalenone (B1683625) (ZEN), and fumonisin B1 (FB1). This document summarizes key experimental data on their cytotoxic and in vivo toxicities, details common experimental protocols, and visualizes their known signaling pathways.
Executive Summary
Fusarium species produce a diverse array of mycotoxins that pose significant threats to human and animal health. While deoxynivalenol, T-2 toxin, zearalenone, and fumonisins are well-characterized in terms of their prevalence and toxicological profiles, this compound, a structurally distinct 4-hydroxy-2-pyridone derivative, has more recently garnered attention for its potent biological activities. This guide consolidates available data to facilitate a comparative understanding of their toxicities. In general, the trichothecenes, T-2 toxin and deoxynivalenol, exhibit the highest acute and in vitro cytotoxicity. Zearalenone's toxicity is primarily linked to its estrogenic effects, while fumonisins are known for their disruption of sphingolipid metabolism. This compound, on the other hand, has been predominantly studied for its anticancer properties, demonstrating potent cytotoxicity against various cancer cell lines through the induction of oxidative stress and apoptosis. Direct comparative studies on non-cancerous cell lines are limited, making a definitive ranking of this compound's general toxicity challenging.
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the in vivo and in vitro toxicity of this compound and other major Fusarium mycotoxins. It is crucial to note that direct comparisons of these values should be made with caution due to variations in experimental models, cell lines, and methodologies.
In Vivo Acute Toxicity (LD₅₀)
The 50% lethal dose (LD₅₀) is a standard measure of acute toxicity. The data below highlights the significant differences in the lethal potential of these mycotoxins across various animal models and routes of administration.
| Mycotoxin | Animal Model | Route of Administration | LD₅₀ (mg/kg body weight) | Reference(s) |
| This compound | Chicken Embryo | In ovo | 0.0296 (per egg) | [1] |
| Deoxynivalenol (DON) | Mouse | Oral | 46 - 78 | [2][3] |
| Mouse | Intraperitoneal | 49 - 70 | [2][3] | |
| T-2 Toxin | Mouse | Oral | 10.5 | [4] |
| Mouse | Intraperitoneal | 5.2 | [4] | |
| Rat | Intramuscular | 0.85 | [5] | |
| Rabbit | Intramuscular | 1.10 | [5] | |
| Zearalenone (ZEN) | Mouse | Oral | >2000 | [6] |
| Rat | Oral | >16,000 | [7] | |
| Guinea Pig | Oral | >5000 | [6] | |
| Fumonisin B1 (FB1) | Rat | Intravenous | 1.25 (induced severe nephrosis) | [8] |
In Vitro Cytotoxicity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents IC₅₀ values from various in vitro cytotoxicity studies.
| Mycotoxin | Cell Line | Exposure Time | IC₅₀ | Reference(s) |
| This compound | SMMC-7721 (Hepatocellular Carcinoma) | Not Specified | 19.2 µg/mL | [9] |
| HCT116 (Colon Carcinoma) | Not Specified | 13.8 µg/mL | [9] | |
| Deoxynivalenol (DON) | HeLa (Cervical Cancer) | 4 days | ~0.2 µg/mL | [10] |
| HEp-2 (Laryngeal Cancer) | 4 days | <0.2 µg/mL | [10] | |
| K562 (Human Erythroleukemia) | 24 hours | <0.4 µg/mL | [2] | |
| Swiss 3T3 (Mouse Fibroblast) | Not Specified | 1.50 µM | [11] | |
| T-2 Toxin | HeLa (Cervical Cancer) | 2 days | 0.1 µg/mL | [10] |
| HEp-2 (Laryngeal Cancer) | 4 days | <0.1 µg/mL | [10] | |
| HepG2 (Hepatocellular Carcinoma) | 24 hours | 60 nM | [12] | |
| Zearalenone (ZEN) | HeLa (Cervical Cancer) | 4 days | >0.2 µg/mL | [10] |
| CHO-K1 (Ovarian) | 24-72 hours | 30.0 - >100.0 µM | [10] | |
| L20B (Mouse Fibroblast) | Not Specified | 73.015 ng/mL | [5] | |
| Fumonisin B1 (FB1) | GES-1 (Human Gastric Epithelial) | 48 hours | 1.59 - 22.43 µM (in combinations) | [13] |
| MDCK (Dog Kidney Epithelial) | Not Specified | 3 µg/mL | [14] | |
| C6 Glioma | Not Specified | IC50 for protein synthesis inhibition: 6 µM | [15] |
Mechanisms of Toxicity and Signaling Pathways
The toxic effects of these mycotoxins are mediated by distinct molecular mechanisms, often culminating in apoptosis or cell cycle arrest. The following sections and diagrams illustrate the known signaling pathways.
This compound
This compound's toxicity, particularly against cancer cells, is primarily initiated by the induction of reactive oxygen species (ROS). This oxidative stress leads to DNA damage and the activation of the mitochondrial apoptotic pathway.[16]
Deoxynivalenol (DON)
Deoxynivalenol, a trichothecene (B1219388) mycotoxin, primarily inhibits protein synthesis by binding to the ribosome. This "ribotoxic stress" activates mitogen-activated protein kinases (MAPKs), leading to downstream signaling cascades that can result in either inflammatory responses or apoptosis, depending on the dose and cell type.[17]
T-2 Toxin
T-2 toxin is one of the most potent trichothecenes, also acting as a protein synthesis inhibitor. Its toxicity is characterized by the rapid induction of apoptosis in various cell types. This process involves the activation of multiple signaling pathways, including MAPK and Fas-mediated pathways, and is often associated with oxidative stress.[6][13]
Zearalenone (ZEN)
Zearalenone's toxicity is unique among Fusarium mycotoxins due to its structural similarity to estrogen, allowing it to bind to estrogen receptors and disrupt the endocrine system.[2] In addition to its hormonal effects, ZEN can induce apoptosis through various signaling pathways, including p53-dependent mitochondrial signaling and the activation of MAPK pathways.[2][4]
Fumonisin B1 (FB1)
Fumonisin B1 disrupts sphingolipid metabolism by inhibiting the enzyme ceramide synthase.[18] This leads to an accumulation of sphinganine (B43673) and sphingosine, which can trigger apoptosis through various signaling pathways, including the activation of the TNF-α pathway and caspase-8.[19]
Experimental Protocols
This section provides a general overview of a common experimental protocol used to assess the in vitro cytotoxicity of mycotoxins.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cell line of interest (e.g., HepG2, Caco-2, etc.)
-
Complete cell culture medium
-
Mycotoxin stock solutions of known concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Mycotoxin Treatment: Prepare serial dilutions of the mycotoxins in complete culture medium. Remove the existing medium from the wells and replace it with the medium containing different concentrations of the mycotoxins. Include a vehicle control (medium with the solvent used to dissolve the mycotoxins) and a negative control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, remove the treatment medium and add MTT solution to each well. Incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. The IC₅₀ value can then be determined by plotting the cell viability against the logarithm of the mycotoxin concentration and fitting the data to a dose-response curve.
Conclusion
This guide provides a comparative overview of the toxicity of this compound and other major Fusarium mycotoxins based on currently available scientific literature. While a direct, one-to-one comparison of this compound's general toxicity is limited by the current research focus on its anticancer properties, the compiled data clearly positions the trichothecenes, T-2 toxin and DON, as the most acutely toxic and cytotoxic compounds among the group. Zearalenone and fumonisin B1 exhibit more specific modes of action related to endocrine disruption and interference with lipid metabolism, respectively. This compound's potent cytotoxic effects against cancer cells, mediated by oxidative stress and apoptosis, highlight its potential as a therapeutic agent, but further research on its effects on non-cancerous cells and in vivo models is necessary to fully elucidate its toxicological profile in comparison to other Fusarium mycotoxins. Researchers are encouraged to consider the specific cell types, endpoints, and exposure conditions when interpreting the toxic potential of these mycotoxins.
References
- 1. Biosynthesis of the Fusarium Mycotoxin (-)-Sambutoxin [pubmed.ncbi.nlm.nih.gov]
- 2. The mycotoxin Zearalenone induces apoptosis in human hepatocytes (HepG2) via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zearalenone Induces Apoptosis and Cytoprotective Autophagy in Chicken Granulosa Cells by PI3K-AKT-mTOR and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fumonisin B1 promotes germ cells apoptosis associated with oxidative stress-related Nrf2 signaling in mice testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. T-2 mycotoxin Induces male germ cell apoptosis by ROS-mediated JNK/p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Curcumin Attenuates Fumonisin B1-Induced PK-15 Cell Apoptosis by Upregulating miR-1249 Expression to Inhibit the IRE1/MKK7/JNK/CASPASE3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a new mycotoxin produced by toxic Fusarium isolates obtained from rotted potato tubers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of in vitro cytotoxicity of Fusarium mycotoxins,deoxynivalenol, T-2 toxin and zearalenone on selected human epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deoxynivalenol Induces Apoptosis via FOXO3a-Signaling Pathway in Small-Intestinal Cells in Pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. T-2 Toxin and Apoptosis [jstage.jst.go.jp]
- 14. Updated Review of the Toxicity of Selected Fusarium Toxins and Their Modified Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. T-2 toxin-induced apoptosis involving Fas, p53, Bcl-xL, Bcl-2, Bax and caspase-3 signaling pathways in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery and Characterization of 4-Hydroxy-2-pyridone Derivative this compound as a Potent and Promising Anticancer Drug Candidate: Activity and Molecular Mechanism [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanisms of Deoxynivalenol-Induced Gene Expression and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of Aflatoxin B1 and Fumonisin B1 on the Viability and Induction of Apoptosis in Rat Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis of fumonisin B1-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sambutoxin, Trichothecenes, and Fumonisins for Researchers
For researchers, scientists, and drug development professionals, understanding the distinct mechanisms and toxicological profiles of mycotoxins is paramount for risk assessment and the development of therapeutic interventions. This guide provides an objective comparison of sambutoxin (B610674), trichothecenes, and fumonisins, supported by experimental data and detailed methodologies.
Introduction to the Mycotoxins
This compound, trichothecenes, and fumonisins are all mycotoxins produced by various species of Fusarium fungi, notorious for contaminating agricultural commodities, particularly cereal grains. While sharing a common fungal origin, their chemical structures, mechanisms of action, and toxicological effects differ significantly.
This compound , a 4-hydroxy-2-pyridone derivative, is a less-studied mycotoxin compared to the others. Recent research, however, has highlighted its potential as an anticancer agent due to its ability to induce oxidative stress and apoptosis in cancer cells.[1] Its broader toxicological profile is still under investigation.
Trichothecenes are a large family of sesquiterpenoid mycotoxins, with prominent members like T-2 toxin and deoxynivalenol (B1670258) (DON). Their primary mechanism of toxicity is the inhibition of protein synthesis, leading to a wide range of adverse effects, including immunotoxicity, hematotoxicity, and dermal necrosis.[2][3]
Fumonisins , of which fumonisin B1 (FB1) is the most prevalent, are structurally similar to sphingoid bases. Their main toxic action is the disruption of sphingolipid metabolism through the inhibition of ceramide synthase. This disruption can lead to hepatotoxicity, nephrotoxicity, and has been linked to an increased risk of certain cancers.
Comparative Analysis of Mechanisms of Action
The toxicological impacts of these mycotoxins are rooted in their distinct molecular interactions.
This compound: The primary mechanism of this compound's toxicity involves the generation of reactive oxygen species (ROS).[1] This oxidative stress leads to DNA damage, triggering a cascade of events that culminate in programmed cell death, or apoptosis. The c-Jun N-terminal kinase (JNK) signaling pathway plays a crucial role in mediating this apoptotic response.[1]
Trichothecenes: These mycotoxins directly target the ribosome, the cellular machinery responsible for protein synthesis. By binding to the peptidyl transferase center on the 60S ribosomal subunit, they inhibit the elongation step of translation, leading to a rapid cessation of protein production.[2] This ribotoxic stress can also activate mitogen-activated protein kinases (MAPKs), contributing to inflammatory responses and apoptosis.
Fumonisins: The structural similarity of fumonisins to sphinganine (B43673) and sphingosine (B13886) allows them to competitively inhibit the enzyme ceramide synthase. This blockage disrupts the de novo sphingolipid biosynthesis pathway, leading to an accumulation of sphinganine and sphingosine and a depletion of complex sphingolipids. These disruptions in sphingolipid metabolism interfere with numerous cellular processes, including cell growth, differentiation, and apoptosis.
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the toxicity of this compound, trichothecenes, and fumonisins.
Table 1: Acute Toxicity Data (LD50)
| Mycotoxin | Animal Model | Route of Administration | LD50 Value | Reference(s) |
| This compound | Chicken Embryo | In ovo | 29.6 µ g/egg | [2] |
| Rat | Oral (dietary) | Death at 0.05% and 0.1% | [2] | |
| T-2 Toxin | Mouse | Oral | 10.5 mg/kg | |
| Mouse | Intravenous | 4.2 mg/kg | ||
| Deoxynivalenol (DON) | Mouse | Oral | 46 mg/kg | |
| Fumonisin B1 | Rat | Oral | >50 mg/kg |
Note: Data for this compound in rodent models is limited to observed lethal dietary concentrations.
Table 2: In Vitro Cytotoxicity Data (IC50)
| Mycotoxin | Cell Line | Assay | IC50 Value (µM) | Reference(s) |
| This compound | A549 (Human lung carcinoma) | MTT | 2.67 ± 0.21 | |
| HepG2 (Human liver carcinoma) | MTT | 4.13 ± 0.35 | ||
| MCF-7 (Human breast adenocarcinoma) | MTT | 3.28 ± 0.29 | ||
| T-2 Toxin | Jurkat (Human T-cell leukemia) | WST-1 | 0.0044 - 0.0108 | [2] |
| HepG2 | WST-1 | 0.005 | [2] | |
| Deoxynivalenol (DON) | Jurkat | WST-1 | 0.6 - 4.9 | [2] |
| HepG2 | WST-1 | 1.2 | [2] | |
| Fumonisin B1 | GES-1 (Human gastric epithelial) | CCK-8 | ~22 | |
| IPEC (Porcine intestinal epithelial) | CCK-8 | ~37 |
IC50 values can vary depending on the specific experimental conditions and cell line used.
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and experimental approaches, the following diagrams are provided in DOT language.
Signaling Pathways of Mycotoxin-Induced Toxicity
Caption: this compound-induced apoptosis signaling pathway.
Caption: Trichothecene-induced ribotoxic stress pathway.
Caption: Fumonisin-induced disruption of sphingolipid metabolism.
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for MTT/WST-1 cytotoxicity assays.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assays (MTT and WST-1)
Objective: To determine the concentration of a mycotoxin that inhibits cell viability by 50% (IC50).
Principle:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.
-
WST-1 (Water Soluble Tetrazolium Salt) Assay: Similar to MTT, WST-1 is reduced by viable cells to a water-soluble formazan dye, eliminating the need for a solubilization step.[2]
Materials:
-
Cell line of interest (e.g., HepG2, Jurkat)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Mycotoxin stock solutions (in a suitable solvent like DMSO or ethanol)
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment (for adherent cells).
-
-
Mycotoxin Treatment:
-
Prepare serial dilutions of the mycotoxin in culture medium.
-
Remove the old medium from the wells and add 100 µL of the mycotoxin dilutions. Include a vehicle control (medium with the solvent used for the mycotoxin stock).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT/WST-1 Reagent Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[2]
-
-
Formazan Solubilization (MTT Assay only):
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength using a microplate reader (typically 570 nm for MTT and 450 nm for WST-1).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the mycotoxin concentration to determine the IC50 value using non-linear regression analysis.
-
Protein Synthesis Inhibition Assay
Objective: To measure the inhibition of protein synthesis in a cell-free system or in cultured cells.
Principle: The incorporation of a radiolabeled amino acid (e.g., [³H]-leucine) into newly synthesized proteins is measured. A decrease in radioactivity indicates inhibition of protein synthesis.
Materials:
-
Rabbit reticulocyte lysate or cultured cells
-
Mycotoxin of interest
-
[³H]-leucine
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure (Cell-based):
-
Cell Culture and Treatment:
-
Culture cells to a suitable confluency in a multi-well plate.
-
Pre-incubate cells with varying concentrations of the mycotoxin for a short period (e.g., 30-60 minutes).
-
-
Radiolabeling:
-
Add [³H]-leucine to each well and incubate for 1-2 hours.
-
-
Protein Precipitation:
-
Wash the cells with cold PBS.
-
Add cold 10% TCA to precipitate the proteins. Incubate on ice for 30 minutes.
-
Wash the precipitate with 5% TCA to remove unincorporated [³H]-leucine.
-
-
Measurement:
-
Solubilize the protein precipitate (e.g., with NaOH).
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition relative to the control.
-
Ceramide Synthase Inhibition Assay
Objective: To determine the inhibitory effect of a mycotoxin on ceramide synthase activity.
Principle: The assay measures the formation of ceramide from its substrates, sphinganine and a fatty acyl-CoA. This can be monitored using fluorescently labeled substrates or by LC-MS/MS.
Materials:
-
Cell or tissue homogenates (as a source of ceramide synthase)
-
Fumonisin B1 (as a known inhibitor)
-
Sphinganine (or a fluorescently labeled analog like NBD-sphinganine)
-
Fatty acyl-CoA (e.g., palmitoyl-CoA)
-
Reaction buffer
-
LC-MS/MS or a fluorescence plate reader
Procedure (using fluorescent substrate):
-
Reaction Setup:
-
In a microplate, combine the cell/tissue homogenate, reaction buffer, and varying concentrations of the test mycotoxin.
-
Initiate the reaction by adding NBD-sphinganine and palmitoyl-CoA.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a chloroform/methanol mixture.
-
Extract the lipids into the organic phase.
-
-
Detection:
-
Separate the fluorescent ceramide product from the unreacted substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the fluorescent signal.
-
-
Data Analysis:
-
Determine the percentage of inhibition of ceramide synthase activity compared to the control.
-
Reactive Oxygen Species (ROS) Production Assay
Objective: To measure the intracellular generation of ROS.
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
Cultured cells
-
Mycotoxin of interest
-
DCFH-DA solution
-
PBS or other suitable buffer
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Treat the cells with the mycotoxin for the desired time.
-
-
Staining:
-
Remove the treatment medium and wash the cells with PBS.
-
Add DCFH-DA solution (e.g., 10 µM in PBS) to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Measurement:
-
Wash the cells with PBS to remove excess dye.
-
Add PBS to the wells and measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
-
Data Analysis:
-
Quantify the fluorescence intensity and express it as a percentage of the control.
-
Conclusion
This compound, trichothecenes, and fumonisins, while all originating from Fusarium species, exhibit distinct toxicological profiles driven by fundamentally different molecular mechanisms. Trichothecenes are potent inhibitors of protein synthesis, fumonisins disrupt sphingolipid metabolism, and this compound induces oxidative stress-mediated apoptosis. This comparative guide provides a foundational understanding for researchers in toxicology and drug development, highlighting the importance of considering the unique properties of each mycotoxin in future studies and risk assessments. The provided experimental protocols offer a starting point for the in vitro evaluation of these and other mycotoxins.
References
A Comparative Analysis of Sambutoxin's Mechanism of Action with Established Topoisomerase Inhibitors
For Immediate Release to the Scientific Community
This guide provides a comprehensive comparative analysis of the cytotoxic mechanisms of the mycotoxin Sambutoxin against those of well-characterized topoisomerase inhibitors. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences and potential overlaps in the modes of action of these compounds. While established topoisomerase inhibitors directly target the enzymatic activity of topoisomerases, current research indicates that this compound induces cell death through a distinct, indirect mechanism involving oxidative stress. This guide will delve into these differing pathways, presenting supporting experimental data and methodologies to facilitate a deeper understanding.
Introduction: Distinct Pathways to Cell Death
Topoisomerases are essential enzymes that resolve topological challenges in DNA during critical cellular processes like replication and transcription, making them key targets for anticancer therapies.[1][2] Topoisomerase inhibitors are broadly categorized as "poisons" that stabilize the transient DNA-enzyme cleavage complex, leading to DNA strand breaks and apoptosis.[1][3][4] In contrast, this compound, a mycotoxin produced by various Fusarium species, appears to exert its cytotoxic effects through the induction of reactive oxygen species (ROS), which in turn causes DNA damage and triggers apoptotic pathways.[5] This guide will explore these divergent mechanisms, providing a framework for comparative analysis.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and classical topoisomerase inhibitors lies in their initial molecular targets.
This compound: An Inducer of Oxidative Stress
This compound's primary mechanism of cytotoxicity is not the direct inhibition of a specific enzyme but rather the elevation of intracellular ROS. This increase in oxidative stress leads to widespread cellular damage, most notably to DNA. The resulting DNA lesions trigger a cascade of cellular responses, including cell cycle arrest and, ultimately, programmed cell death (apoptosis).
Topoisomerase Inhibitors: Direct Enzymatic Sabotage
Topoisomerase inhibitors, on the other hand, directly interfere with the function of topoisomerase enzymes. They are classified based on the type of topoisomerase they target:
-
Topoisomerase I (Topo I) Inhibitors (e.g., Camptothecin): These inhibitors bind to the Topo I-DNA complex, preventing the re-ligation of the single-strand break created by the enzyme. This stabilized "cleavage complex" leads to the accumulation of single-strand breaks, which can be converted to lethal double-strand breaks during DNA replication.
-
Topoisomerase II (Topo II) Inhibitors (e.g., Etoposide, Doxorubicin): These agents stabilize the Topo II-DNA covalent complex, where the enzyme has created a double-strand break. By inhibiting the re-ligation of this break, these drugs lead to the accumulation of double-strand breaks, a highly cytotoxic event.
The following diagram illustrates the distinct initial mechanisms of this compound and topoisomerase inhibitors.
Comparative Data on Cytotoxicity
While direct enzymatic inhibition data for this compound on topoisomerases is not available in the current literature, we can compare the cytotoxic potential of these compounds through their half-maximal inhibitory concentrations (IC50) in various cancer cell lines. It is important to note that these values reflect the overall cellular response and not necessarily the potency against a specific molecular target.
| Compound | Class | Target | Cell Line | IC50 (µM) |
| This compound | Mycotoxin | ROS Induction | Various Cancer Cells | Varies |
| Camptothecin | Topo I Inhibitor | Topoisomerase I | Various Cancer Cells | 0.01 - 1 |
| Etoposide | Topo II Inhibitor | Topoisomerase II | Various Cancer Cells | 0.1 - 10 |
| Doxorubicin | Topo II Inhibitor | Topoisomerase II | Various Cancer Cells | 0.01 - 1 |
Note: IC50 values are approximate and can vary significantly based on the cell line and experimental conditions.
Downstream Cellular Effects: A Convergence of Pathways
Despite their different initial mechanisms, both this compound and topoisomerase inhibitors trigger a common set of downstream cellular events, primarily centered around the DNA damage response.
The following diagram illustrates the convergent downstream signaling pathways.
Experimental Protocols
To aid researchers in the comparative study of these compounds, we provide an overview of standard experimental protocols for assessing topoisomerase inhibition. The absence of data from these assays for this compound highlights a key area for future research.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of Topo I to relax supercoiled plasmid DNA. Inhibitors of Topo I will prevent this relaxation.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, Topo I assay buffer, and the test compound (e.g., this compound, Camptothecin) at various concentrations.
-
Enzyme Addition: Add purified human Topoisomerase I to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye.
-
Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose (B213101) gel.
-
Visualization: Stain the gel with ethidium (B1194527) bromide and visualize under UV light. Supercoiled DNA will migrate faster than relaxed DNA.
-
Data Analysis: Quantify the band intensities to determine the percentage of inhibition.
The workflow for this assay is depicted below.
References
- 1. How Drugs “Poison” Topoisomerases - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Drugging Topoisomerases: Lessons and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms | The EMBO Journal [link.springer.com]
- 5. This compound, a new mycotoxin produced by toxic Fusarium isolates obtained from rotted potato tubers - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Sambutoxin for Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with high specificity towards malignant cells while sparing healthy tissues is a central focus of modern oncology research. Sambutoxin (B610674), a 4-hydroxy-2-pyridone derivative isolated from the fungus Hericium alpestre, has emerged as a promising candidate with potent anti-proliferative and pro-apoptotic effects on various cancer cells.[1] This guide provides a comparative analysis of this compound's specificity for cancer cells against two widely used chemotherapeutic agents, doxorubicin (B1662922) and paclitaxel, supported by available experimental data and detailed methodologies.
Mechanism of Action: this compound's Multi-Faceted Attack on Cancer Cells
This compound's anti-cancer activity stems from its ability to induce a cascade of cellular events that collectively lead to cell death and inhibition of tumor growth. The primary mechanism involves the generation of reactive oxygen species (ROS), which triggers DNA damage and activates downstream signaling pathways.[1] This leads to cell cycle arrest at the G2/M phase and induction of apoptosis through the mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, and activation of caspases.[1] Furthermore, the c-Jun N-terminal kinase (JNK) signaling pathway plays a crucial role in this compound-induced apoptosis.[1] An in vivo study on a BALB/c nude mouse xenograft model demonstrated that this compound exhibits potential antitumor activity without significant systemic toxicity, suggesting a favorable safety profile.[1]
Comparative Cytotoxicity: this compound vs. Conventional Chemotherapeutics
A critical aspect of any potential anti-cancer drug is its therapeutic window – the concentration range at which it is effective against cancer cells without causing excessive harm to normal cells. This is often quantified by comparing the half-maximal inhibitory concentration (IC50) values between cancerous and non-cancerous cell lines. While direct comparative studies for this compound against a wide panel of normal cell lines are limited, the available data, alongside published IC50 values for doxorubicin and paclitaxel, allow for an initial assessment.
Table 1: Comparative IC50 Values of this compound, Doxorubicin, and Paclitaxel in Various Cell Lines
| Cell Line | Cell Type | Compound | IC50 Value (µM) | Reference |
| This compound | ||||
| HeLa | Cervical Cancer | This compound | Data not available | |
| A549 | Lung Cancer | This compound | Data not available | |
| MCF-7 | Breast Cancer | This compound | Data not available | |
| HepG2 | Liver Cancer | This compound | Data not available | |
| Normal Cells | Various | This compound | Data not available | |
| Doxorubicin | ||||
| HeLa | Cervical Cancer | Doxorubicin | 2.9 | [2] |
| A549 | Lung Cancer | Doxorubicin | > 20 | [2] |
| MCF-7 | Breast Cancer | Doxorubicin | 2.5 | [2] |
| HepG2 | Liver Cancer | Doxorubicin | 12.2 | [2] |
| HGF-1 | Normal Gingival Fibroblasts | Doxorubicin | Data not available | [3] |
| HK-2 | Normal Kidney | Doxorubicin | > 20 | [2] |
| Paclitaxel | ||||
| SK-BR-3 | Breast Cancer (HER2+) | Paclitaxel | ~0.005 | [4] |
| MDA-MB-231 | Breast Cancer (Triple Negative) | Paclitaxel | ~0.003 | [4] |
| T-47D | Breast Cancer (Luminal A) | Paclitaxel | ~0.004 | [4] |
| Normal Cells | Various | Paclitaxel | Data not available |
Note: The table highlights the current gap in publicly available, direct comparative IC50 data for this compound across a panel of cancer and normal cell lines.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, doxorubicin, paclitaxel) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the test compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the data using appropriate software to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are both Annexin V and PI positive.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
Visualizing the Molecular Pathways
To better understand the mechanisms underlying this compound's action, the following diagrams illustrate the key signaling pathways involved.
Caption: this compound's mechanism of action.
Caption: this compound-induced G2/M cell cycle arrest.
Caption: Experimental workflow for assessing specificity.
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-cancer agent with a mechanism of action that involves the induction of oxidative stress, cell cycle arrest, and apoptosis. The preliminary in vivo data suggesting a lack of significant systemic toxicity is encouraging. However, to rigorously assess its specificity for cancer cells, further research is imperative. Specifically, studies providing a comprehensive comparison of IC50 values across a wide range of cancer cell lines and their normal counterparts are critically needed. This will enable the calculation of a selectivity index (SI), providing a quantitative measure of its therapeutic window. A higher SI value would strongly support the development of this compound as a targeted cancer therapy with a potentially superior safety profile compared to conventional chemotherapeutic drugs like doxorubicin and paclitaxel.
References
- 1. Discovery and Characterization of 4-Hydroxy-2-pyridone Derivative this compound as a Potent and Promising Anticancer Drug Candidate: Activity and Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]
Validating the Role of ROS in Sambutoxin-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of sambutoxin (B610674), a novel mycotoxin, and its mechanism of inducing apoptosis through the generation of Reactive Oxygen Species (ROS). We will compare its activity with the well-established chemotherapeutic agent, doxorubicin (B1662922), and provide experimental data to validate the pivotal role of ROS in this compound's cytotoxic effects.
Unveiling the Pro-Apoptotic Power of this compound
This compound, a 4-hydroxy-2-pyridone derivative, has emerged as a potent anticancer agent by triggering programmed cell death, or apoptosis, in various cancer cell lines.[1] A key mechanism underlying its efficacy is the induction of intracellular ROS, which act as signaling molecules to initiate the apoptotic cascade.[1] This guide delves into the experimental validation of this ROS-dependent apoptosis, offering a framework for researchers investigating novel therapeutic candidates.
Performance Comparison: this compound vs. Doxorubicin
To objectively assess the efficacy of this compound, we compare its performance against doxorubicin, a widely used anticancer drug also known to induce apoptosis via ROS production in certain contexts. The following table summarizes key performance indicators for both compounds in various cancer cell lines.
| Parameter | This compound | Doxorubicin | Cell Line(s) |
| IC50 (µM) | Data not available | ~0.1 - 1.0[2] | HeLa |
| Data not available | 12.2[3] | HepG2 | |
| Data not available | ~0.1 - 2.0[2] | MCF-7 | |
| Apoptosis Induction | Data not available | ~25-30% (at 4 µmol/l)[4] | HeLa |
| ROS Fold Increase | Data not available | ~1.5 - 2.0 fold[5] | HeLa |
The Central Role of ROS: Experimental Validation
The hypothesis that ROS are central to this compound-induced apoptosis can be validated by demonstrating that the apoptotic effect is diminished in the presence of an antioxidant. N-acetylcysteine (NAC) is a common antioxidant used in such validation studies. While specific quantitative data for this compound is not available, studies have shown that NAC can protect against apoptosis induced by other agents by reducing ROS levels.[6][7][8]
| Treatment | Expected Outcome | Rationale |
| This compound + N-acetylcysteine (NAC) | Decreased percentage of apoptotic cells compared to this compound alone. | NAC, a ROS scavenger, will neutralize the ROS produced by this compound, thereby inhibiting the downstream apoptotic signaling. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are standard protocols for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay is used to determine the IC50 value of a compound.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2, MCF-7) in a 96-well plate at a density of 5x10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or doxorubicin and incubate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells.
-
Cell Treatment: Treat cells with the desired concentration of this compound or a control substance.
-
Cell Harvesting: After the incubation period, harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to 100 µL of the cell suspension and incubate at room temperature for 15 minutes in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the stained cells by flow cytometry as soon as possible.[9][10]
Intracellular ROS Detection (DCFH-DA Assay)
This assay measures the levels of intracellular ROS.
-
Cell Seeding and Treatment: Seed cells in a suitable plate and treat them with this compound or a control.
-
DCFH-DA Loading: After treatment, label the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 20-30 minutes at 37°C.
-
Washing: Wash the cells to remove excess DCFH-DA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. The increase in fluorescence is proportional to the amount of intracellular ROS.
Signaling Pathways and Experimental Workflow
To visualize the molecular mechanisms and experimental processes, the following diagrams are provided.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for validating ROS role.
References
- 1. N-Acetylcysteine Induces Apoptotic, Oxidative and Excitotoxic Neuronal Death in Mouse Cortical Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total flavone extract from Ampelopsis megalophylla induces apoptosis in the MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Sambutoxin-Treated Cells: A Guide for Researchers
A Note on Data Availability: As of December 2025, publicly accessible, quantitative transcriptomic data (e.g., RNA-seq, microarray) from cells treated with Sambutoxin is not available. Consequently, a direct comparative analysis of gene expression profiles with alternative treatments is not currently feasible. This guide, therefore, provides a comprehensive overview of the known molecular mechanisms of this compound, a detailed experimental protocol for conducting transcriptomic analysis, and a prospective comparison based on its established mode of action.
Introduction
This compound, a mycotoxin produced by various Fusarium species, has garnered significant interest in the scientific community for its potent anticancer properties.[1] Extensive research has elucidated its mechanism of action, revealing its ability to induce cell cycle arrest and apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] Understanding the global transcriptomic changes induced by this compound is a critical next step in fully characterizing its therapeutic potential and identifying novel biomarkers for its efficacy.
This guide is intended for researchers, scientists, and drug development professionals interested in the transcriptomic effects of this compound. It provides a framework for designing and interpreting transcriptomic studies and offers a prospective comparison with other compounds that share similar mechanisms of action.
Molecular Mechanism of this compound
This compound exerts its anticancer effects through a multi-pronged mechanism initiated by the induction of intracellular ROS. This increase in ROS leads to DNA damage and the activation of stress-response pathways, culminating in cell cycle arrest and apoptosis.[1]
Key Mechanistic Features:
-
ROS Production: this compound treatment leads to a significant increase in intracellular ROS levels.[1]
-
DNA Damage: The elevated ROS causes DNA damage, triggering the activation of the ATM and Chk2 kinases.[1]
-
G2/M Cell Cycle Arrest: Activated ATM and Chk2 lead to G2/M phase cell cycle arrest, which is accompanied by the decreased expression of key cell cycle regulators such as cdc25C, cdc2, and cyclin B1.[1]
-
Mitochondrial Apoptosis: this compound induces apoptosis via the mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspase-9 and caspase-3.[1]
-
JNK Pathway Activation: The increase in ROS also leads to the sustained phosphorylation and activation of JNK, a critical mediator of the apoptotic response to this compound. Inhibition of the JNK pathway has been shown to reverse this compound-induced apoptosis.[1]
Prospective Comparative Transcriptomics
While direct transcriptomic data for this compound is unavailable, we can infer the expected gene expression changes based on its known mechanism of action and compare them to the effects of other well-characterized ROS-inducing and JNK-activating anticancer agents.
Table 1: Prospective Comparison of Differentially Expressed Genes
| Gene Category | Expected Effect of this compound | Comparative Agents (Examples) | Expected Effect of Comparative Agents | Rationale |
| Oxidative Stress Response | Upregulation | Doxorubicin, Cisplatin | Upregulation | Induction of ROS is a common mechanism for these agents, leading to the activation of antioxidant response genes. |
| HMOX1, NQO1, GCLC, GSR | ||||
| DNA Damage Response | Upregulation | Etoposide, Camptothecin | Upregulation | DNA damage is a direct consequence of ROS and a primary mechanism of many chemotherapeutics. |
| GADD45A, DDIT3, CDKN1A | ||||
| Cell Cycle (G2/M Arrest) | Downregulation | Paclitaxel, Vincristine | Downregulation | Inhibition of G2/M transition is a hallmark of agents that cause DNA damage or disrupt microtubule function. |
| CCNB1, CDC2, CDC25C | ||||
| Apoptosis (Mitochondrial Pathway) | Upregulation | Betulinic Acid, ABT-737 | Upregulation | Activation of the intrinsic apoptotic pathway is a common endpoint for many anticancer drugs. |
| BAX, PUMA, NOXA, CYCS | ||||
| JNK Signaling Pathway | Upregulation | Anisomycin, UV radiation | Upregulation | Activation of the JNK pathway is a key stress response leading to apoptosis. |
| JUN, FOS, MAP2K7, MAPK8 |
Experimental Protocols
The following provides a detailed, generalized protocol for a comparative transcriptomic study of cells treated with this compound using RNA sequencing (RNA-seq).
1. Cell Culture and Treatment:
-
Cell Line: Select a cancer cell line of interest (e.g., HeLa, A549, HepG2).
-
Culture Conditions: Maintain cells in the appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment:
-
Determine the IC50 value of this compound for the selected cell line using a cell viability assay (e.g., MTT assay).
-
Treat cells with this compound at a concentration around the IC50 value for a predetermined time course (e.g., 6, 12, 24 hours).
-
Include a vehicle-treated control group (e.g., DMSO).
-
For comparative analysis, treat cells with an alternative compound (e.g., another mycotoxin or a known ROS-inducing agent) under the same conditions.
-
-
Harvesting: Harvest cells at the designated time points for RNA extraction.
2. RNA Extraction and Quality Control:
-
Extraction: Isolate total RNA from cell pellets using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
DNase Treatment: Perform an on-column DNase digestion to remove any contaminating genomic DNA.
-
Quality Control:
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 and A260/A230 ratios of ~2.0.
-
Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.0.
-
3. RNA-Seq Library Preparation and Sequencing:
-
Library Preparation:
-
Start with 1 µg of high-quality total RNA.
-
Enrich for polyadenylated mRNA using oligo(dT) magnetic beads.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing:
-
Perform sequencing on an Illumina platform (e.g., NovaSeq, HiSeq) to generate paired-end reads of a specified length (e.g., 150 bp).
-
4. Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis:
-
Use packages such as DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between this compound-treated and control samples.
-
Set significance thresholds (e.g., adjusted p-value < 0.05 and log2 fold change > 1 or < -1).
-
-
Functional Enrichment Analysis:
-
Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of DEGs using tools like DAVID, Metascape, or GSEA to identify enriched biological processes and signaling pathways.
-
Visualizations
Signaling Pathway
Caption: Molecular mechanism of this compound-induced apoptosis.
Experimental Workflow
Caption: A typical RNA-seq workflow for transcriptomic analysis.
References
Safety Operating Guide
Navigating the Safe Disposal of Sambutoxin: A Procedural Guide
Absence of specific regulatory guidelines for sambutoxin (B610674) necessitates a risk-based approach to its disposal, grounded in established safety protocols for handling potent mycotoxins and cytotoxic compounds. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to manage this compound waste effectively, thereby minimizing occupational exposure and environmental contamination.
This compound, a mycotoxin produced by certain Fusarium species, presents a potential hazard in laboratory settings. While specific disposal protocols for this compound have not been officially established, a conservative approach utilizing chemical inactivation is recommended to mitigate risks. This process involves treating this compound-contaminated materials with chemical agents to denature the toxin, rendering it biologically inactive before final disposal.
Immediate Safety and Handling
Before commencing any disposal procedures, it is imperative to work within a designated area, such as a chemical fume hood, to control airborne particulates and aerosols. Personal Protective Equipment (PPE) is mandatory and should include:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A dedicated lab coat to prevent contamination of personal clothing.
-
Respiratory Protection: A properly fitted respirator may be necessary depending on the scale of the work and the potential for aerosolization.
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the procedures for the chemical inactivation and subsequent disposal of both liquid and solid waste contaminated with this compound.
1. Waste Segregation:
-
Liquid Waste: Collect all this compound-containing solutions in a dedicated, labeled, and chemically compatible waste container.
-
Solid Waste: Segregate contaminated solid waste, such as pipette tips, culture plates, and gloves, into a designated biohazard bag.
-
Sharps: Any contaminated sharps (e.g., needles, glass slides) must be placed in a puncture-resistant sharps container.
2. Chemical Inactivation: The primary method for rendering this compound non-toxic is through chemical degradation. The following table summarizes effective chemical inactivation agents for mycotoxins.
| Inactivation Method | Agent | Concentration | Contact Time | Efficacy |
| Alkaline Hydrolysis | Sodium Hydroxide (B78521) (NaOH) | ≥ 1 M | ≥ 1 hour | Effective in degrading Fusarium toxins through hydrolysis. |
| Oxidation | Sodium Hypochlorite (Bleach) | 10% solution (v/v) | ≥ 30 minutes | Broad-spectrum inactivation of mycotoxins. |
For Liquid Waste:
-
Carefully add a sufficient volume of either ≥1 M sodium hydroxide or a 10% bleach solution to the liquid waste container to achieve the final recommended concentration.
-
Gently swirl the container to ensure thorough mixing.
-
Allow the mixture to stand for the recommended contact time (at least 1 hour for NaOH and 30 minutes for bleach).
-
After inactivation, neutralize the solution to a pH between 6.0 and 8.0 before disposal down the drain with copious amounts of water, in accordance with local regulations.
For Solid Waste:
-
Add the chosen inactivation solution (≥1 M NaOH or 10% bleach) to the biohazard bag containing the solid waste, ensuring all materials are thoroughly wetted.
-
Loosely tie the bag and allow it to stand for the recommended contact time.
-
After inactivation, the bag should be securely closed and placed in a secondary container for disposal as biohazardous waste, following institutional guidelines.
For Sharps:
-
Carefully add the inactivation solution to the sharps container to cover the contents.
-
Allow for the recommended contact time.
-
Securely close the sharps container and dispose of it as biohazardous sharps waste according to institutional protocols.
Spill Decontamination
In the event of a this compound spill, immediate action is crucial to prevent exposure and spread.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Put on appropriate personal protective equipment.
-
Containment: Cover the spill with absorbent material, starting from the outside and working inwards.
-
Inactivation: Gently apply a 10% bleach solution or ≥1 M NaOH to the absorbent material and the spill area.
-
Contact Time: Allow a contact time of at least 30 minutes.
-
Cleanup: Collect all contaminated materials using forceps or other tools and place them in a biohazard bag for disposal as solid waste.
-
Final Decontamination: Wipe the spill area again with the chosen disinfectant, followed by a final rinse with water.
Experimental Protocols
The recommended disposal procedures are based on general protocols for mycotoxin and cytotoxic compound inactivation. Specific experimental validation for the complete degradation of this compound by these methods has not been found in the reviewed literature. Laboratories should consider validating their chosen inactivation method to ensure the complete detoxification of this compound before final disposal.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound-contaminated waste.
Caption: Workflow for the safe disposal of this compound waste.
It is the responsibility of the individual researcher and their institution to ensure that all waste disposal practices comply with local, state, and federal regulations. This guide should be used as a starting point for developing a comprehensive, site-specific safety and disposal plan for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
